Hept-3-en-2-one
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
hept-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZQADGLDKIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061510 | |
| Record name | 3-Hepten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-44-4 | |
| Record name | 3-Hepten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hepten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hept-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Occurrence of Hept-3-en-2-one in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-3-en-2-one, a volatile unsaturated ketone, is a naturally occurring compound found in the essential oils of various plant species. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence of this compound in plants. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the phytochemical landscape of this compound.
Natural Occurrence and Quantitative Data
This compound has been identified as a volatile constituent in the essential oils of several plant species, notably within the Lamiaceae family. While its presence has been reported in Mentha spicata (spearmint), comprehensive quantitative data for this specific compound remains limited in publicly available literature. However, analysis of related compounds in other species provides valuable insights into the expected concentration ranges and analytical methodologies.
A closely related C7 ketone, 6-methyl-5-hepten-2-one, has been quantified in the essential oil of Lippia alba, another member of the Verbenaceae family. This provides a valuable reference point for the potential abundance of such short-chain ketones in plant essential oils.
Table 1: Quantitative Data of a Related C7 Ketone in Plant Essential Oil
| Plant Species | Family | Compound | Concentration (%) | Plant Part | Analytical Method | Reference |
| Lippia alba | Verbenaceae | 6-methyl-5-hepten-2-one | 2.4 - 2.7 | Leaves | GC-MS | [1][2] |
Experimental Protocols
The identification and quantification of this compound in plant matrices are primarily achieved through gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental protocol based on standard practices for essential oil analysis.
Plant Material and Essential Oil Extraction
-
Plant Material Collection: Fresh aerial parts (leaves and stems) of the target plant species are collected, preferably during the flowering stage when the concentration of essential oils is typically at its peak.
-
Hydrodistillation: The collected plant material is subjected to hydrodistillation for a standardized period (e.g., 3 hours) using a Clevenger-type apparatus. The essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed vial at low temperatures (e.g., 4°C) in the dark to prevent degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A GC-MS system equipped with a fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is used for the analysis.
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min, and held for a specified time.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 μL in split mode (e.g., split ratio 1:100).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Compound Identification: The identification of this compound is based on the comparison of its mass spectrum with the data from mass spectral libraries (e.g., NIST, Wiley) and its retention index (RI) relative to a series of n-alkanes (C8-C20).
-
Quantification: The relative percentage of this compound is calculated from the GC peak areas without the use of a correction factor. For absolute quantification, a calibration curve is prepared using a certified standard of this compound.
Biosynthesis of this compound in Plants (Proposed Pathway)
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the general principles of lipid metabolism and the formation of other volatile organic compounds, a plausible pathway can be proposed. It is likely derived from the degradation of fatty acids through a modified β-oxidation pathway.
The biosynthesis of the related compound, 6-methyl-5-hepten-2-one, is thought to be derived from the degradation of carotenoids. This suggests that multiple pathways may lead to the formation of short-chain unsaturated ketones in plants.
Proposed Biosynthetic Pathway from Fatty Acids
Caption: Proposed biosynthetic pathway of this compound from unsaturated fatty acids.
This proposed pathway begins with an unsaturated fatty acid, which is acted upon by lipoxygenase to form a hydroperoxide. This intermediate is then cleaved by hydroperoxide lyase to produce a C6 aldehyde, Hex-3-enal. Subsequent reduction by alcohol dehydrogenase yields Hex-3-en-1-ol. The final conversion to this compound would involve a series of enzymatic steps, likely including an oxidation and a carbon addition, though the specific enzymes for these final steps are yet to be identified.
Experimental Workflow and Logical Relationships
The overall workflow for the investigation of this compound in plants involves a series of interconnected steps, from sample collection to data analysis.
Caption: General experimental workflow for the analysis of this compound in plants.
Conclusion
This compound is a naturally occurring volatile compound in plants with potential applications in various fields. This technical guide has summarized the current understanding of its presence in the plant kingdom, provided a framework for its analysis, and proposed a plausible biosynthetic pathway. Further research is required to fully elucidate its quantitative distribution across a wider range of plant species and to definitively establish its biosynthetic route. Such studies will be crucial for harnessing the potential of this compound in drug development and other scientific endeavors.
References
The Enigmatic Origins of Hept-3-en-2-one: A Technical Guide to its Synthesis
Introduction
Hept-3-en-2-one is an α,β-unsaturated ketone that contributes to the characteristic aromas of various natural products, including spearmint (Mentha spicata), hop oil, roasted filberts, and the fruit of the muruci tree.[1][2] Despite its presence in nature, a specific and well-elucidated biosynthetic pathway for this compound has yet to be reported in scientific literature. This technical guide will explore a hypothetical biosynthetic pathway based on analogous metabolic routes for similar compounds. Furthermore, in the absence of a defined biological pathway, this guide will provide an in-depth overview of the established chemical synthesis routes for this compound, which are of significant interest to researchers, scientists, and professionals in drug development for creating this valuable molecule for various applications.
Hypothetical Biosynthesis Pathway of this compound
While the precise enzymatic steps for the biosynthesis of this compound are unknown, a plausible pathway can be postulated based on the known biosynthesis of other unsaturated ketones in plants and fungi. This hypothetical pathway involves the modification of fatty acid metabolism intermediates. The proposed pathway begins with butyryl-CoA, a common intermediate in fatty acid metabolism.
A key step would be a condensation reaction with acetyl-CoA, followed by a series of enzymatic modifications including reduction and dehydration to form the final product. The enzymes involved would likely belong to the polyketide synthase (PKS) or fatty acid synthase (FAS) superfamilies.
Chemical Synthesis of this compound
The chemical synthesis of this compound is well-established and provides a reliable method for its production. Two primary routes are commonly employed: the partial hydrogenation of hept-3-yn-2-one (B1619330) and the aldol (B89426) condensation of butyraldehyde (B50154) with acetone (B3395972).
Partial Hydrogenation of Hept-3-yn-2-one
This method involves a two-step process starting from 1-pentyne (B49018) and acetic anhydride (B1165640) to produce hept-3-yn-2-one. The subsequent partial catalytic hydrogenation of the alkyne yields cis-hept-3-en-2-one.
Aldol Condensation of Butyraldehyde and Acetone
A more direct and widely used method is the base-catalyzed aldol condensation of butyraldehyde and acetone. This reaction can be controlled to favor the formation of the α,β-unsaturated ketone.
Data Presentation
Table 1: Comparison of Chemical Synthesis Routes for this compound
| Synthesis Route | Precursors | Catalyst/Reagents | Key Intermediates | Typical Yield |
| Partial Hydrogenation | 1-Pentyne, Acetic Anhydride | Acetic Anhydride, Hydrogen, Lindlar's Catalyst | Hept-3-yn-2-one | Moderate |
| Aldol Condensation | Butyraldehyde, Acetone | Sodium hydroxide (B78521) or other bases | 4-Hydroxyheptan-2-one | High |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldol Condensation
Objective: To synthesize (E)-hept-3-en-2-one from butyraldehyde and acetone using a base-catalyzed aldol condensation.
Materials:
-
Butyraldehyde (10 mmol)
-
Acetone (10 mmol)
-
Sodium hydroxide (NaOH, 0.5 g)
-
Ethanol (B145695) (15 mL)
-
Deionized water (10.0 mL)
-
1 N Potassium bisulfate (KHSO₄) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Prepare a solution of NaOH (0.5 g) in deionized water (10.0 mL).
-
In a round-bottom flask, dissolve acetone (10 mmol) in ethanol (15 mL) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the NaOH solution to the acetone-ethanol mixture with stirring.
-
Gradually add butyraldehyde (10 mmol) to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Neutralize the reaction by adding 1 N KHSO₄ solution until the pH is approximately 6.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent to obtain pure (E)-hept-3-en-2-one.
Mandatory Visualization
References
An In-depth Technical Guide to the Chemical and Physical Properties of Hept-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-3-en-2-one, a volatile organic compound found in various natural sources, is of interest to the flavor, fragrance, and chemical synthesis industries. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. It includes tabulated quantitative data for easy reference, detailed hypothetical experimental protocols for its characterization, and a discussion of its known applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in work involving this unsaturated ketone.
Chemical and Physical Properties
This compound is an α,β-unsaturated ketone with the molecular formula C₇H₁₂O. It exists as two geometric isomers, (E)-hept-3-en-2-one and (Z)-hept-3-en-2-one, each with distinct physical properties. The majority of commercially available and studied this compound is the (E)-isomer.
General and Structural Information
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Butylideneacetone, Methyl pentenyl ketone | [2][3] |
| CAS Number | 1119-44-4 ((E)-isomer) | [4][5] |
| 69668-88-8 ((Z)-isomer) | [6] | |
| Molecular Formula | C₇H₁₂O | [1][6] |
| Molecular Weight | 112.17 g/mol | [1][6] |
| SMILES | CCC/C=C/C(=O)C ((E)-isomer) | [4] |
| CCC/C=C\C(=O)C ((Z)-isomer) | [6] | |
| InChIKey | JHHZQADGLDKIPM-AATRIKPKSA-N ((E)-isomer) | [4] |
| JHHZQADGLDKIPM-WAYWQWQTSA-N ((Z)-isomer) | [6] |
Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow oily liquid | [2][6] |
| Odor | Powerful, grassy-green, pungent | [3] |
| Boiling Point | 156-162 °C (at 760 mmHg) | [6][7] |
| 63 °C (at 13 mmHg) | [2] | |
| Density | 0.841 - 0.860 g/cm³ at 25 °C | [2][3][4] |
| Refractive Index (n_D²⁰) | 1.439 - 1.448 | [2][3][4] |
| Solubility | Slightly soluble in water (3087 mg/L at 25 °C est.); soluble in alcohol and oils. | [3][6][7] |
| Vapor Pressure | 2.7 mmHg at 25 °C (est.) | [6] |
| Flash Point | 49 °C (120 °F) | [7] |
Spectroscopic Data
| Technique | Key Data Points | Source |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (ketone) and C=C (alkene) functional groups. | [1][8] |
| Raman Spectroscopy | Complementary data to IR for vibrational modes. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 112. | [9] |
| ¹H NMR Spectroscopy | Signals corresponding to methyl, methylene, and vinyl protons. | [10] |
| ¹³C NMR Spectroscopy | Signals for carbonyl, vinyl, and aliphatic carbons. | [10] |
Experimental Protocols
The following sections provide detailed, illustrative methodologies for the characterization of this compound. These protocols are based on standard analytical techniques for volatile organic compounds.
Synthesis of (E)-Hept-3-en-2-one
A common laboratory-scale synthesis involves the aldol (B89426) condensation of butanal and acetone (B3395972).
Caption: A simplified workflow for the synthesis of (E)-Hept-3-en-2-one.
Methodology:
-
Reaction Setup: A solution of butanal in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Base Addition: A dilute aqueous solution of sodium hydroxide (B78521) is added dropwise to the cooled solution with vigorous stirring. The temperature is maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is neutralized with a dilute acid (e.g., hydrochloric acid) and extracted with an organic solvent such as diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure (E)-hept-3-en-2-one.
Gas Chromatography-Mass Spectrometry (GC-MS)
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H12O | CID 14243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Hepten-2-one, (Z)- | C7H12O | CID 5364577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3-Hepten-2-one | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Hepten-2-one, (E)- [webbook.nist.gov]
- 10. (E)-3-Hepten-2-one(5609-09-6) IR Spectrum [m.chemicalbook.com]
Spectroscopic Characterization of Hept-3-en-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols necessary for the characterization of Hept-3-en-2-one. This α,β-unsaturated ketone is a valuable building block in organic synthesis, and its unambiguous identification is crucial for its application in research and development. This guide focuses on the two geometric isomers, (E)-hept-3-en-2-one and (Z)-hept-3-en-2-one, and presents their characterization data using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The spectroscopic data for the (E) and (Z) isomers of this compound are summarized in the following tables for easy comparison.
(E)-Hept-3-en-2-one
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.78 | dt | 15.9, 6.9 | H-4 |
| 6.07 | dt | 15.9, 1.6 | H-3 |
| 2.24 | s | - | H-1 (CH₃) |
| 2.18 | q | 7.4 | H-5 (CH₂) |
| 1.49 | sextet | 7.4 | H-6 (CH₂) |
| 0.94 | t | 7.4 | H-7 (CH₃) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 198.6 | C-2 (C=O) |
| 148.1 | C-4 |
| 131.8 | C-3 |
| 34.5 | C-5 |
| 26.3 | C-1 |
| 21.3 | C-6 |
| 13.7 | C-7 |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 2965, 2935, 2875 | C-H stretch (alkane) |
| 1674 | C=O stretch (α,β-unsaturated ketone) |
| 1632 | C=C stretch |
| 968 | =C-H bend (trans) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 112 | 25 | [M]⁺ |
| 97 | 10 | [M-CH₃]⁺ |
| 83 | 40 | [M-C₂H₅]⁺ |
| 69 | 100 | [M-C₃H₇]⁺ (base peak) |
| 43 | 85 | [CH₃CO]⁺ |
(Z)-Hept-3-en-2-one
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.15 | dt | 11.6, 7.5 | H-4 |
| 5.85 | dt | 11.6, 1.6 | H-3 |
| 2.20 | s | - | H-1 (CH₃) |
| 2.55 | q | 7.5 | H-5 (CH₂) |
| 1.50 | sextet | 7.5 | H-6 (CH₂) |
| 0.95 | t | 7.5 | H-7 (CH₃) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 198.2 | C-2 (C=O) |
| 147.5 | C-4 |
| 130.5 | C-3 |
| 29.5 | C-5 |
| 26.0 | C-1 |
| 21.8 | C-6 |
| 13.9 | C-7 |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 2960, 2930, 2870 | C-H stretch (alkane) |
| 1685 | C=O stretch (α,β-unsaturated ketone) |
| 1630 | C=C stretch |
| ~700 | =C-H bend (cis) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 112 | 20 | [M]⁺ |
| 97 | 15 | [M-CH₃]⁺ |
| 83 | 35 | [M-C₂H₅]⁺ |
| 69 | 100 | [M-C₃H₇]⁺ (base peak) |
| 55 | 60 | [C₄H₇]⁺ |
| 43 | 90 | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.
¹H NMR Acquisition:
-
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Processing: Fourier transform the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Instrument: 100 MHz or 125 MHz NMR Spectrometer.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Processing: Fourier transform the FID, phase the spectrum, and calibrate the chemical shift using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of the neat liquid this compound sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Mount the "sandwich" in the spectrometer's sample holder.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty salt plates should be acquired prior to running the sample.
Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS):
-
Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ether) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
-
The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
Ionization is typically achieved by Electron Ionization (EI) at 70 eV.
Data Acquisition:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-200.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic characterization of a chemical compound.
An In-Depth Technical Guide to the Synthesis of (E)-Hept-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Hept-3-en-2-one is a valuable α,β-unsaturated ketone intermediate in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, focusing on the widely employed Claisen-Schmidt condensation. Detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and workflow are presented to facilitate its practical application in research and development settings.
Introduction
(E)-Hept-3-en-2-one, an aliphatic enone, serves as a versatile building block in the synthesis of more complex molecules. Its conjugated system allows for a variety of chemical transformations, making it a key intermediate in the preparation of pharmaceuticals and other fine chemicals. The most common and efficient method for its synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. This guide will focus on the synthesis of (E)-Hept-3-en-2-one via the condensation of butyraldehyde (B50154) and acetone (B3395972).
Core Synthesis Method: Claisen-Schmidt Condensation
The synthesis of (E)-Hept-3-en-2-one is effectively achieved through the base-catalyzed Claisen-Schmidt condensation of butyraldehyde and acetone. In this reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of butyraldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the more stable, conjugated (E)-Hept-3-en-2-one.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Enolate Formation: A base, typically sodium hydroxide (B78521), abstracts an α-hydrogen from acetone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of butyraldehyde.
-
Protonation: The resulting alkoxide is protonated by a protic solvent (e.g., water or ethanol) to form a β-hydroxy ketone (4-hydroxyheptan-2-one).
-
Dehydration: Under the reaction conditions, the β-hydroxy ketone undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, (E)-Hept-3-en-2-one.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (E)-Hept-3-en-2-one.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 112.17 g/mol | --INVALID-LINK-- |
| Reported Yield | 94.48% | --INVALID-LINK-- |
| ¹H NMR (CDCl₃) | See Table 2 | --INVALID-LINK-- |
| ¹³C NMR (CDCl₃) | See Table 3 | --INVALID-LINK-- |
Table 1: Key Quantitative Data for (E)-Hept-3-en-2-one.
Table 2: ¹H NMR Spectroscopic Data for (E)-Hept-3-en-2-one.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.82 | dt | 1H | H-4 |
| 6.09 | d | 1H | H-3 |
| 2.24 | s | 3H | H-1 |
| 2.18 | q | 2H | H-5 |
| 1.51 | sextet | 2H | H-6 |
| 0.94 | t | 3H | H-7 |
Table 3: ¹³C NMR Spectroscopic Data for (E)-Hept-3-en-2-one.
| Chemical Shift (ppm) | Assignment |
| 198.6 | C-2 |
| 148.9 | C-4 |
| 132.5 | C-3 |
| 34.7 | C-5 |
| 26.8 | C-1 |
| 21.3 | C-6 |
| 13.7 | C-7 |
Detailed Experimental Protocol
This protocol is based on a general procedure for Claisen-Schmidt condensations.[1]
Materials and Reagents
-
Butyraldehyde (Reagent Grade)
-
Acetone (Reagent Grade)
-
Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (95%)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
1 M Hydrochloric Acid (HCl)
-
Silica (B1680970) Gel (for column chromatography)
-
Ethyl Acetate (B1210297) (for chromatography)
-
Petroleum Ether (for chromatography)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (0.5 g, 12.5 mmol) in a mixture of deionized water (10 mL) and ethanol (15 mL).
-
Addition of Ketone: To the stirred basic solution, add acetone (0.73 mL, 10 mmol).
-
Addition of Aldehyde: Cool the mixture to 0 °C in an ice bath. Slowly add butyraldehyde (0.90 mL, 10 mmol) dropwise from the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup:
-
Neutralize the reaction mixture by the dropwise addition of 1 M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to afford pure (E)-Hept-3-en-2-one.
Visualizations
Reaction Pathway
Caption: Claisen-Schmidt condensation pathway.
Experimental Workflow
Caption: Experimental workflow for synthesis.
References
A Technical Guide to the Synthesis of (Z)-Hept-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining (Z)-Hept-3-en-2-one, a valuable unsaturated ketone in organic synthesis. The document details three core strategies: the Wittig reaction, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, and the stereoselective reduction of hept-3-yn-2-one (B1619330). Each method is presented with detailed experimental protocols, quantitative data where available, and visual diagrams to elucidate the reaction pathways.
Core Synthetic Strategies
The synthesis of (Z)-Hept-3-en-2-one can be approached through several strategic disconnections. The most prominent methods focus on the stereoselective formation of the Z-configured carbon-carbon double bond. The three primary routes explored in this guide are:
-
Wittig Reaction: This classical olefination method utilizes a non-stabilized phosphorus ylide to react with an aldehyde, generally favoring the formation of the (Z)-alkene.
-
Still-Gennari Olefination: A modification of the Horner-Wadsworth-Emmons reaction that employs phosphonates with electron-withdrawing groups to achieve high Z-selectivity in the olefination of aldehydes.
-
Stereoselective Reduction of an Ynone: This approach involves the synthesis of the corresponding alkyne, hept-3-yn-2-one, followed by a partial reduction of the triple bond to a cis-double bond using a poisoned catalyst.
The following sections provide a detailed exploration of each of these synthetic pathways.
Data Presentation: Comparison of Synthetic Methods
The table below summarizes the key quantitative data associated with the synthesis of (Z)-alkenes via the methodologies discussed. While specific data for (Z)-Hept-3-en-2-one is not available for all methods, representative data for similar substrates is provided to allow for a comparative assessment.
| Method | Key Reagents | Typical Z/E Selectivity | Typical Yield (%) | Notes |
| Wittig Reaction | Propanal, 1-(triphenylphosphoranylidene)propan-2-one | Moderate to High | Variable | The stereoselectivity is highly dependent on the reaction conditions and the nature of the ylide. Non-stabilized ylides, such as the one required for this synthesis, generally provide good Z-selectivity.[1][2][3] The reaction can be performed under lithium-salt-free conditions to favor kinetic control and enhance Z-selectivity.[1] |
| Still-Gennari Olefination | Propanal, bis(2,2,2-trifluoroethyl) (1-carboxyethyl)phosphonate, KHMDS, 18-crown-6 (B118740) | >95:5 | 70-95 | This method is known for its excellent Z-selectivity for a wide range of aldehydes.[4][5][6][7] The use of phosphonates with electron-withdrawing fluoroalkyl groups and a strong, non-coordinating base at low temperatures is crucial for achieving high stereoselectivity.[6] New modifications using different phosphonates and bases like NaH have also shown excellent Z-selectivity.[5][6][8] |
| Reduction of Hept-3-yn-2-one | Hept-3-yn-2-one, H₂, Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline) | >95% cis | 85-95 | This method offers very high stereoselectivity for the Z-isomer.[9][10] The reaction requires careful monitoring to prevent over-reduction to the corresponding alkane. The precursor, hept-3-yn-2-one, can be synthesized via methods like Sonogashira coupling.[11] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic transformations.
Method 1: Wittig Reaction (General Protocol)
While a specific protocol for (Z)-Hept-3-en-2-one is not detailed in the literature, the following general procedure for the Z-selective Wittig olefination with a non-stabilized ylide can be adapted.[2][12][13]
1. Preparation of the Phosphonium (B103445) Salt:
-
In a round-bottom flask, dissolve triphenylphosphine (B44618) (1.1 eq) in anhydrous toluene.
-
Add 1-bromopropane (B46711) (1.0 eq) and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with cold diethyl ether and dry under vacuum.
2. Ylide Formation and Olefination:
-
Suspend the phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise. The formation of the ylide is indicated by the appearance of a deep red or orange color.
-
After stirring for 1 hour at -78 °C, add propanal (1.0 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to isolate (Z)-Hept-3-en-2-one.
Method 2: Still-Gennari Olefination (Representative Protocol)
The following is a representative protocol for the Still-Gennari modification, which is expected to provide high Z-selectivity for the synthesis of (Z)-Hept-3-en-2-one from propanal.[5]
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add bis(2,2,2-trifluoroethyl) (1-carboxyethyl)phosphonate (1.1 eq) and 18-crown-6 (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) in THF.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add propanal (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield (Z)-Hept-3-en-2-one.
Method 3: Stereoselective Reduction of Hept-3-yn-2-one
This two-step process involves the synthesis of the ynone precursor followed by its stereoselective reduction.
1. Synthesis of Hept-3-yn-2-one via Sonogashira Coupling (General Protocol): [11][14]
-
To a solution of 1-pentyne (B49018) (1.2 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 eq).
-
Bubble argon through the solution for 15 minutes to degas.
-
Add acetyl chloride (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain hept-3-yn-2-one.
2. Catalytic Hydrogenation with Lindlar's Catalyst: [9][10]
-
In a round-bottom flask, dissolve hept-3-yn-2-one (1.0 eq) in a suitable solvent such as hexane (B92381) or ethanol.
-
Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (5-10 wt% of the alkyne).
-
For enhanced selectivity, a drop of quinoline (B57606) can be added as a further poison.
-
Attach the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.
-
Carefully monitor the reaction progress by GC or TLC to avoid over-reduction to the alkane.
-
Once the starting material is consumed, purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude (Z)-Hept-3-en-2-one. Further purification can be achieved by column chromatography if necessary.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methodologies.
Caption: Wittig reaction pathway for (Z)-Hept-3-en-2-one synthesis.
Caption: Still-Gennari olefination for Z-selective enone synthesis.
Caption: Synthesis of (Z)-Hept-3-en-2-one via ynone reduction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Still-Gennari Olefination [ch.ic.ac.uk]
- 5. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
An In-depth Technical Guide to the Identification of Hept-3-en-2-one Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, synthesis, and characterization of the geometric isomers of Hept-3-en-2-one: (E)-hept-3-en-2-one and (Z)-hept-3-en-2-one. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, analytical chemistry, and drug development.
Introduction to this compound Isomers
This compound is an α,β-unsaturated ketone with the molecular formula C₇H₁₂O. The presence of a carbon-carbon double bond at the 3-position gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-hept-3-en-2-one (trans) and (Z)-hept-3-en-2-one (cis). These isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the double bond. This seemingly subtle difference can lead to significant variations in their physical, chemical, and biological properties, making their accurate identification and separation crucial in research and development.
Comparative Data of this compound Isomers
The following table summarizes the key quantitative data for the (E) and (Z) isomers of this compound for easy comparison.
| Property | (E)-hept-3-en-2-one | (Z)-hept-3-en-2-one |
| CAS Number | 5609-09-6[1][2] | 69668-88-8[3] |
| Molecular Formula | C₇H₁₂O[1][2] | C₇H₁₂O[3] |
| Molecular Weight | 112.17 g/mol [2] | 112.17 g/mol [3] |
| Density | 0.860 g/mL | No data available |
| Refractive Index | 1.445 | No data available |
| Boiling Point | 63 °C at 13 mmHg | No data available |
| ¹H NMR | Data available[4] | No data available |
| ¹³C NMR | Data available[4] | No data available |
| IR Spectrum | Data available[5] | Data available[3] |
| Mass Spectrum | Data available[1][2] | Data available[3] |
Experimental Protocols
Synthesis of this compound Isomers
The synthesis of α,β-unsaturated ketones like this compound can be achieved through various methods. A common approach is the aldol (B89426) condensation reaction. The stereochemical outcome (E or Z) can often be controlled by the reaction conditions and the choice of reagents.
3.1.1. Synthesis of (E)-hept-3-en-2-one via Aldol Condensation
This protocol is a general method for the synthesis of the more stable trans isomer.
-
Materials:
-
Butanal (Butyraldehyde)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
Prepare a solution of sodium hydroxide (e.g., 10% w/v) in a mixture of water and ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add a mixture of butanal and a slight excess of acetone to the cooled NaOH solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with 1M HCl until it reaches a pH of ~7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
3.1.2. Synthesis of (Z)-hept-3-en-2-one
The synthesis of the less stable cis isomer is more challenging and often requires specific stereoselective methods. One potential approach involves the Wittig reaction or a Horner-Wadsworth-Emmons reaction using a (Z)-selective phosphonate (B1237965) ylide.
-
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (or a suitable (Z)-selective ylide)
-
Butanal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methylmagnesium bromide (MeMgBr) in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
-
Procedure (Illustrative Wittig approach):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium (B103445) salt in anhydrous THF.
-
Cool the suspension to -78 °C and add n-BuLi dropwise to generate the ylide.
-
Slowly add butanal to the ylide solution at -78 °C and allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO₄.
-
After solvent removal, the resulting α,β-unsaturated ester is then converted to the ketone. This can be achieved by reaction with a Grignard reagent like methylmagnesium bromide, followed by an acidic workup.
-
Purification of the final product is typically performed by column chromatography.
-
Separation and Identification of (E) and (Z) Isomers
The separation and identification of the (E) and (Z) isomers of this compound can be effectively achieved using chromatographic and spectroscopic techniques.
3.2.1. Gas Chromatography (GC)
-
Column: A non-polar capillary column (e.g., HP-5 or equivalent) is suitable for the separation of these isomers.
-
Carrier Gas: Helium or hydrogen.
-
Injection: A split injection is typically used.
-
Oven Program: A temperature gradient program can be optimized to achieve baseline separation of the two isomers. Generally, the more volatile (Z)-isomer will elute before the (E)-isomer.
-
Detection: A Flame Ionization Detector (FID) is commonly used. For identification, a Mass Spectrometer (MS) detector is invaluable.
3.2.2. High-Performance Liquid Chromatography (HPLC)
-
Column: A normal-phase column (e.g., silica or cyano-bonded) or a reverse-phase column (e.g., C18) can be used. Separation on a normal-phase column is often more effective for geometric isomers.
-
Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) can be used. For reverse-phase HPLC, a mixture of water and acetonitrile (B52724) or methanol (B129727) is typical.
-
Detection: A UV detector set to the λmax of the α,β-unsaturated ketone chromophore (typically around 220-240 nm) is suitable.
3.2.3. Spectroscopic Identification
-
¹H NMR Spectroscopy: The coupling constant (J) between the vinylic protons at C3 and C4 is a key diagnostic feature. For the (E)-isomer, the J-value is typically larger (around 15-18 Hz), while for the (Z)-isomer, it is smaller (around 10-12 Hz).
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the allylic carbons, can differ between the two isomers due to steric effects.
-
Infrared (IR) Spectroscopy: The C=C stretching vibration in the (E)-isomer is often at a slightly higher wavenumber and can be more intense than in the (Z)-isomer.
-
Mass Spectrometry (MS): While the mass spectra of the two isomers will be very similar, there might be subtle differences in the fragmentation patterns that can be used for identification when coupled with chromatographic separation.
Workflow for Identification of this compound Isomers
The following diagram illustrates a logical workflow for the synthesis, separation, and identification of the (E) and (Z) isomers of this compound.
Conclusion
The accurate identification and separation of the (E) and (Z) isomers of this compound are essential for understanding their distinct properties and for their application in various fields of chemical research. This guide has provided a comprehensive overview of the key data, experimental protocols, and a logical workflow to aid researchers in this endeavor. The successful application of these methods will enable the unambiguous characterization of these important α,β-unsaturated ketones.
References
Hept-3-en-2-one: A Technical Guide for Researchers
CAS Number: 1119-44-4
This technical guide provides an in-depth overview of Hept-3-en-2-one, a valuable compound for professionals in research, chemical synthesis, and drug development. This document outlines its chemical identity, physicochemical properties, synthesis, and analytical procedures, with a focus on its relevance in scientific applications.
Chemical Identity and Synonyms
This compound is an unsaturated ketone with the molecular formula C₇H₁₂O.[1] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.
| Synonym | Reference |
| 3-Hepten-2-one | [1] |
| (E)-Hept-3-en-2-one | [1] |
| trans-3-Hepten-2-one | [1][2] |
| Methyl pentenyl ketone | [2] |
| Butylideneacetone | [2] |
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below, providing a foundational understanding of its physical and spectral characteristics.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| CAS Number | 1119-44-4 | [1] |
| Appearance | Colorless oily liquid with a powerful green-grassy, pungent odor | [1] |
| Density | 0.841 - 0.847 g/cm³ | [1] |
| Boiling Point | 63 °C | [1] |
| Refractive Index | 1.439 - 1.448 | [1] |
| Kovats Retention Index (Standard non-polar) | 940, 905.2, 904, 909, 911 | [1] |
| Kovats Retention Index (Standard polar) | 1274 | [1] |
| ¹H NMR Chemical Shifts (ppm) | δ 6.817, 6.079, 2.249, 2.22, 1.513, 0.951 | [3] |
| LogP | 1.7 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided to facilitate its use in a laboratory setting.
Synthesis via Aldol (B89426) Condensation
This compound can be synthesized via a base-catalyzed aldol condensation between propanal and acetone (B3395972). The following is a representative protocol.
Materials:
-
Propanal
-
Acetone
-
10% Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a stirrer, combine a molar excess of acetone with propanal.
-
Slowly add a 10% aqueous solution of sodium hydroxide to the stirred mixture at room temperature.
-
Continue stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.
-
Wash the organic layer sequentially with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification by Fractional Distillation
The crude product from the synthesis can be purified by fractional distillation to obtain high-purity this compound.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus, ensuring all joints are properly sealed.[4]
-
Place the crude this compound into the round-bottom flask with boiling chips.
-
Heat the flask gently. The vapor will rise through the fractionating column, where a series of condensations and vaporizations will enrich the more volatile component at the top.[4]
-
Monitor the temperature at the head of the column. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 154-155 °C at atmospheric pressure) should be collected in a clean receiving flask.[5]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity and identity of the synthesized this compound can be confirmed using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
-
Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
The injector temperature is typically set to 250°C and the transfer line to 280°C.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
The mass spectrometer can be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.
-
The resulting chromatogram will show a peak at a specific retention time for this compound, and the corresponding mass spectrum can be compared to library spectra for confirmation.
Biological Activity and Relevance in Drug Development
While this compound is primarily utilized in the flavor and fragrance industry, its chemical structure as an α,β-unsaturated ketone warrants consideration of its potential biological activity.[6] Compounds belonging to this class are known to be reactive Michael acceptors and can exhibit a range of biological effects, including cytotoxicity.[7][8][9]
The electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group makes these compounds susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.[9] This reactivity is the basis for the observed toxicity of many α,β-unsaturated carbonyl compounds, which can induce cellular stress and mitochondrial dysfunction.[7][10]
Currently, there is limited specific research on the direct involvement of this compound in signaling pathways or its application as a lead compound in drug development. However, the general toxicological profile of α,β-unsaturated ketones suggests that any potential therapeutic application would need to be carefully evaluated against its cytotoxic potential.[10] Further research is required to explore any specific biological targets and signaling pathways that may be modulated by this compound.
Visualizations
The following diagrams illustrate the synthesis and purification workflow for this compound and a conceptual representation of the potential biological reactivity of α,β-unsaturated ketones.
Caption: Synthesis and purification workflow for this compound.
References
- 1. 3-Hepten-2-one | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-Hepten-2-one (HMDB0031486) [hmdb.ca]
- 3. (E)-3-Hepten-2-one(5609-09-6) 1H NMR [m.chemicalbook.com]
- 4. Purification [chem.rochester.edu]
- 5. 1-hepten-3-one, 2918-13-0 [thegoodscentscompany.com]
- 6. 3-hepten-2-one, 1119-44-4 [thegoodscentscompany.com]
- 7. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hept-3-en-2-one: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-3-en-2-one, a volatile unsaturated ketone, has garnered interest across various scientific disciplines due to its presence in a wide array of natural sources and its utility as a flavor and fragrance agent. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound, with a focus on its synthesis, natural occurrence, and spectroscopic characterization. Detailed experimental protocols for its synthesis are provided, along with a summary of its quantitative data and a visualization of its proposed biosynthetic pathway.
Introduction
This compound (C₇H₁₂O) is an organic compound that exists as two geometric isomers, (E)-hept-3-en-2-one and (Z)-hept-3-en-2-one. It is characterized by a powerful, green, grassy, and somewhat pungent odor. This compound is a constituent of various plants, including spearmint (Mentha spicata), and has been identified in the volatile compounds of certain insects.[1] Its organoleptic properties have led to its use as a flavoring ingredient in foods and as a component in fragrance concentrates.[2] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in natural product chemistry, food science, and chemical synthesis.
Discovery and History
Chemical and Physical Properties
A summary of the key quantitative data for the (E) and (Z) isomers of this compound is presented in the table below.
| Property | (E)-Hept-3-en-2-one | (Z)-Hept-3-en-2-one | Reference |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | 112.17 g/mol | [1] |
| CAS Number | 1119-44-4 | 69668-88-8 | [1][3] |
| Boiling Point | 63 °C @ 13 mmHg | 34-39 °C @ 11 mmHg | [2][4] |
| Density | 0.8496 g/cm³ (20°C) | 0.8840 g/cm³ (20°C) | [2] |
| Refractive Index (n_D²⁰) | 1.4436 | 1.4325 | [2] |
Experimental Protocols
Synthesis of (E)-Hept-3-en-2-one via Aldol (B89426) Condensation
A common and straightforward method for the synthesis of (E)-hept-3-en-2-one is the base-catalyzed aldol condensation of butyraldehyde (B50154) and acetone (B3395972).[5]
Procedure:
-
A solution of sodium hydroxide (B78521) (0.5 g) in water (10.0 mL) is prepared in a flask and cooled to 0 °C.
-
A solution of butyraldehyde (10 mmol) and acetone (10 mmol) in ethanol (B145695) (15 mL) is added gradually to the cooled NaOH solution.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Following the reaction, a 1 N solution of potassium bisulfate (KHSO₄) is added to neutralize the mixture to a pH of approximately 6.
-
The aqueous solution is then extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent to yield (E)-hept-3-en-2-one.[5]
Synthesis of (Z)-Hept-3-en-2-one
The cis-isomer is typically synthesized through a two-step process starting from 1-pentyne.[2]
Procedure:
-
Acetylation of 1-Pentyne: 1-Pentyne is reacted with acetic anhydride (B1165640) to yield hept-3-yn-2-one (B1619330).
-
Partial Catalytic Hydrogenation: The resulting hept-3-yn-2-one is then subjected to partial catalytic hydrogenation, for example using a Lindlar catalyst, to selectively reduce the alkyne to a cis-alkene, yielding (Z)-hept-3-en-2-one.[2]
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 112, corresponding to its molecular weight. Key fragmentation patterns can also be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the carbonyl group (C=O) of the ketone at approximately 1670-1690 cm⁻¹ and the carbon-carbon double bond (C=C) of the alkene at around 1630 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides distinct signals for the protons in the molecule, including the vinylic protons, the methyl protons of the acetyl group, and the protons of the propyl chain. The coupling constants between the vinylic protons can be used to distinguish between the (E) and (Z) isomers.
-
¹³C NMR: The carbon NMR spectrum shows characteristic chemical shifts for the carbonyl carbon, the olefinic carbons, and the carbons of the alkyl groups.
-
Biosynthesis and Biological Role
This compound is a naturally occurring compound found in various plants, with its presence being well-documented in Mentha spicata (spearmint).[6] It is believed to be a product of the fatty acid degradation pathway. While the specific enzymatic steps leading to this compound are not fully elucidated, a plausible biosynthetic pathway can be proposed based on the known metabolism of lipids.
Proposed Biosynthetic Pathway
The biosynthesis is thought to initiate from linolenic or linoleic acid, which undergoes oxidation and subsequent cleavage.
Caption: Proposed biosynthetic pathway of this compound from fatty acid precursors.
Role as a Semiochemical
While some ketones with similar structures are known to act as insect pheromones, the specific role of this compound as a pheromone and its associated signaling pathway are not yet well-defined in the scientific literature. Further research is needed to explore its potential as a semiochemical in insect communication.
Conclusion
This compound is a significant natural product with established applications in the flavor and fragrance industry. Its synthesis is well-understood, with established protocols for producing both of its geometric isomers. While its biosynthetic pathway is not yet fully detailed, it is believed to originate from the degradation of fatty acids. Future research may further elucidate the specific enzymatic machinery responsible for its production in nature and explore its potential biological activities, including its role as a semiochemical. This guide provides a foundational understanding of this compound for professionals in the fields of chemistry and drug development.
References
The Enigmatic Role of Hept-3-en-2-one in Insect Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-3-en-2-one, a volatile organic compound, is cataloged as a semiochemical, suggesting a role in insect communication. However, its specific function as a pheromone remains largely uncharacterized in publicly available scientific literature. This technical guide consolidates the current understanding of related insect pheromones, providing a framework for investigating the potential role of this compound. We delve into the general principles of insect pheromone biosynthesis, olfactory reception, and behavioral responses, drawing parallels from structurally similar, well-documented ketone pheromones. Furthermore, this guide outlines detailed experimental protocols and data presentation strategies to facilitate future research into the pheromonal activities of this compound, aiming to equip researchers with the necessary tools to explore this uncharted territory in chemical ecology.
Introduction: The Status of this compound as an Insect Pheromone
This compound is recognized as a semiochemical, a broad class of compounds that mediate interactions between organisms. While its presence is noted in various natural sources, its specific role as an attractant, repellent, aggregation, or alarm pheromone in any particular insect species is not well-documented in peer-reviewed literature. The Pherobase, a comprehensive database of semiochemicals, lists this compound, but lacks detailed information on its precise pheromonal function.[1] This guide, therefore, serves as a foundational resource, extrapolating from established knowledge of similar ketone-based pheromones to propose a research framework for elucidating the role of this compound.
Biosynthesis of Ketone Pheromones in Insects: A Putative Pathway for this compound
The biosynthesis of insect pheromones, particularly those with a ketone functional group, often originates from fatty acid or polyketide metabolic pathways.[2] While the specific biosynthetic route to this compound in insects is unknown, we can infer a plausible pathway based on the biosynthesis of the structurally related compound, (S)-4-methyl-3-heptanone. The biosynthesis of (S)-4-methyl-3-heptanone has been shown to proceed via a polyketide/fatty acid-type metabolic route, utilizing propionate (B1217596) units as precursors.[3]
A hypothetical biosynthetic pathway for this compound could similarly involve the condensation of acetyl-CoA and propionyl-CoA units, followed by a series of enzymatic reactions including reduction, dehydration (to form the double bond), and oxidation to yield the final ketone product.
Olfactory Reception of Ketones in Insects
Insects detect volatile chemical cues, including pheromones, through a sophisticated olfactory system. Odorant molecules are primarily detected by olfactory receptor neurons (ORNs) housed in sensilla on the antennae and maxillary palps. These ORNs express specific odorant receptors (ORs), which are ligand-gated ion channels.[4] The binding of a pheromone to its cognate OR triggers the opening of the ion channel, leading to depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect brain for processing.
While a specific receptor for this compound has not been identified, studies on the related compound, 2-heptanone (B89624), have shown that it elicits responses in the ORNs of Drosophila melanogaster. This suggests that this compound is likely to be detected by a subset of ORNs tuned to similar aliphatic ketones. The honey bee (Apis mellifera) utilizes 2-heptanone as a component of its alarm pheromone, which has a repellent effect on predatory insects, indicating a well-defined olfactory pathway for this class of compounds in some species.[5]
Potential Behavioral Roles and Quantitative Data
The behavioral response to a pheromone is highly context-dependent and can include attraction for mating, aggregation at a food source, repulsion from a threat (alarm), or trail-following. Given the lack of specific data for this compound, we present a table of quantitative data for related ketone pheromones to provide a comparative context for future studies.
| Pheromone Component | Insect Species | Behavioral Role | Quantitative Effect | Reference |
| 2-Heptanone | Apis mellifera (Honey Bee) | Alarm Pheromone (Repellent) | Significantly reduces predator presence near the hive | [5] |
| (S)-4-Methyl-3-heptanone | Myrmica ants | Alarm Pheromone | Induces aggressive and dispersal behaviors at low concentrations | N/A |
| (R)-3-hydroxyhexan-2-one | Anelaphus inflaticollis | Aggregation Pheromone | Significantly increases trap catches compared to controls | [6][7] |
Experimental Protocols for Investigating this compound
To elucidate the role of this compound as an insect pheromone, a systematic experimental approach is required. The following protocols provide a roadmap for researchers.
Pheromone Identification and Quantification
-
Insect Rearing and Gland Dissection: Establish a laboratory colony of the target insect species. Dissect potential pheromone glands (e.g., mandibular, Dufour's, or abdominal glands) under a stereomicroscope.
-
Solvent Extraction: Extract the dissected glands with a non-polar solvent such as hexane (B92381) or dichloromethane.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the crude extract using GC-MS to separate and identify the volatile components. Compare the mass spectrum of any peak corresponding to this compound with a synthetic standard.
-
Quantification: Use a synthetic standard to create a calibration curve and quantify the amount of this compound present in the gland extracts.
Electrophysiological Assays
-
Electroantennography (EAG): Prepare an insect antenna and mount it between two electrodes. Deliver puffs of air containing a known concentration of synthetic this compound over the antenna and record the resulting electrical potential.
-
Single Sensillum Recording (SSR): Insert a recording electrode into a single sensillum on the antenna to record the action potentials of individual ORNs in response to stimulation with this compound.
Behavioral Bioassays
-
Olfactometer Assays: Use a Y-tube or four-arm olfactometer to assess the preference of an insect for an airstream containing this compound versus a control airstream (solvent only). Record the time spent in each arm and the number of choices made.
-
Field Trapping: Deploy traps in the natural habitat of the target insect species baited with a synthetic lure containing this compound. Compare the number of insects caught in baited traps versus unbaited control traps.
Conclusion and Future Directions
While the specific role of this compound as an insect pheromone remains an open question, the methodologies and comparative data presented in this guide provide a robust framework for its investigation. Future research should focus on screening a diverse range of insect species, particularly those known to utilize ketone pheromones, for the presence and activity of this compound. Elucidating its role could have significant implications for the development of novel pest management strategies and for a deeper understanding of the chemical language of insects. The systematic application of the outlined protocols will be crucial in moving this compound from a compound of unknown function to a well-characterized component of insect chemical communication.
References
- 1. Semiochemical compound: (E)-3-Hepten-2-one | C7H12O [pherobase.com]
- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Odor Coding in Insects - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Insect pheromones - Wikipedia [en.wikipedia.org]
- 6. (R)-3-hydroxyhexan-2-one is a major pheromone component of Anelaphus inflaticollis (Coleoptera: Cerambycidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-3-hydroxyhexan-2-one is a major pheromone component of Anelaphus inflaticollis (Coleoptera: Cerambycidae). | Sigma-Aldrich [merckmillipore.com]
Methodological & Application
Application Notes and Protocols: "Hept-3-en-2-one" as a Michael Acceptor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-3-en-2-one is a versatile α,β-unsaturated ketone that serves as an excellent Michael acceptor in organic synthesis. The presence of the conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity makes this compound a valuable building block for the synthesis of diverse molecular architectures, including 1,5-dicarbonyl compounds, γ-nitro ketones, β-amino ketones, and β-thio ketones. These products are often key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the Michael addition of various nucleophiles to this compound.
General Reaction Mechanism
The Michael addition reaction is a conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The reaction proceeds via a nucleophilic attack on the β-carbon of the enone system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final Michael adduct.
Caption: General mechanism of the Michael addition reaction.
Experimental Workflow
A typical experimental workflow for a Michael addition reaction involving this compound is outlined below. The specific conditions, such as solvent, temperature, and catalyst, will vary depending on the nucleophile used.
Caption: General experimental workflow for a Michael addition.
Applications in Organic Synthesis
Addition of Carbon Nucleophiles
The addition of carbon nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds (e.g., diethyl malonate) or nitroalkanes, is a powerful method for C-C bond formation. The resulting products are valuable intermediates for the synthesis of more complex molecules.
Quantitative Data Summary: Addition of Carbon Nucleophiles (Note: Data presented here is representative for α,β-unsaturated ketones and may require optimization for this compound.)
| Nucleophile | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | 1 | Reflux | ~90 | [1] |
| Nitromethane | DBU | CH₂Cl₂ | 2 | RT | >95 | [1] |
| Acetone | (S)-DPEN | Toluene | 12 | 0 | 92 | [1] |
Experimental Protocol: Base-Catalyzed Addition of Diethyl Malonate
This protocol is adapted from a general procedure for Michael additions.[1]
-
Reaction Setup: To a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 25 mL of absolute ethanol.
-
Reagent Addition: Add this compound (10 mmol, 1.0 eq) and diethyl malonate (11 mmol, 1.1 eq) to the flask.
-
Catalyst Introduction: Carefully add a catalytic amount of sodium ethoxide (e.g., 1 mol%) to the stirring solution.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water. If the product precipitates, collect it by vacuum filtration. If it separates as an oil, extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield diethyl 2-(3-oxoheptan-4-yl)malonate.
Aza-Michael Addition: Synthesis of β-Amino Ketones
The aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, providing a direct route to β-amino ketones. These motifs are prevalent in many natural products and pharmaceutical agents.[2][3] The reaction can often proceed without a catalyst, although bases or Lewis acids can be employed to enhance the reaction rate.
Quantitative Data Summary: Aza-Michael Addition (Note: Data presented here is representative and may require optimization for this compound.)
| Nucleophile | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Aniline (B41778) | None | Neat | 4 | 80 | High | [1] |
| Benzylamine | None | Methanol | 2 | RT | >90 | [4] |
| Piperidine | None | Neat | 0.5 | RT | ~95 | [4] |
Experimental Protocol: Catalyst-Free Addition of Aniline
This protocol is adapted from a general procedure for aza-Michael additions.[1]
-
Reaction Setup: In a sealed vial, combine this compound (5 mmol, 1.0 eq) and aniline (5.5 mmol, 1.1 eq).
-
Reaction: Heat the mixture at 80°C with stirring for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Cool the reaction mixture to room temperature. The crude product can often be purified directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield 4-(phenylamino)heptan-2-one.
Thia-Michael Addition: Synthesis of β-Thio Ketones
The thia-Michael addition is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is highly efficient and can often be carried out under mild, catalyst-free conditions to produce β-thio ketones, which are valuable intermediates in organic synthesis.
Quantitative Data Summary: Thia-Michael Addition (Note: Data presented here is representative and may require optimization for this compound.)
| Nucleophile | Catalyst | Solvent | Time (min) | Temp. (°C) | Yield (%) | Reference |
| Thiophenol | Et₃N | CH₂Cl₂ | 15-30 | RT | >95 | [1] |
| Benzylthiol | None | Neat | 10 | RT | High | [5] |
| Cysteine | None | Water | 60 | RT | High | [6] |
Experimental Protocol: Base-Catalyzed Addition of Thiophenol
This protocol is adapted from a general procedure for thia-Michael additions.[1]
-
Reaction Setup: To a solution of this compound (10 mmol, 1.0 eq) in dichloromethane (B109758) (20 mL) in a round-bottom flask, add thiophenol (10 mmol, 1.0 eq).
-
Catalyst Addition: Add triethylamine (B128534) (Et₃N) (1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction for 15-30 minutes. The reaction is often exothermic. Monitor the disappearance of the starting materials by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary to yield 4-(phenylthio)heptan-2-one.
Signaling Pathways and Drug Development
Michael acceptors are of significant interest in drug development due to their ability to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This covalent modification can lead to irreversible inhibition of enzyme activity. While specific signaling pathways involving this compound are not extensively documented, the general principle of covalent inhibition by Michael acceptors is a key strategy in the design of various therapeutic agents, including kinase inhibitors and anticancer drugs.
Caption: Covalent inhibition of a target protein by a drug.
Conclusion
This compound is a readily accessible and highly useful Michael acceptor for the formation of C-C, C-N, and C-S bonds. The Michael addition reactions involving this substrate provide efficient routes to a variety of functionalized ketone derivatives that are valuable intermediates in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. The protocols provided herein serve as a guide for researchers to explore the synthetic utility of this compound in their own research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis of β’-amino-α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient synthesis of β’-amino-α,β-unsaturated ketones [beilstein-journals.org]
- 4. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldol Condensation Reactions Involving Hept-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Aldol condensation reactions involving Hept-3-en-2-one, with a focus on the synthesis of α,β-unsaturated ketones, commonly known as chalcones and their derivatives. This document includes detailed experimental protocols adapted from analogous reactions, a summary of expected reaction parameters, and an exploration of the potential applications of the resulting dienone compounds in drug discovery.
Introduction to Aldol Condensation of this compound
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. When involving an α,β-unsaturated ketone like this compound and an aromatic aldehyde that lacks α-hydrogens, the reaction is specifically termed a Claisen-Schmidt condensation. This reaction proceeds via the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate readily occurs to yield a highly conjugated dienone system. These resulting chalcone-like structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2]
Key Applications in Drug Development
The dienone scaffold, which is the core structure resulting from the Aldol condensation of this compound with aromatic aldehydes, is a prevalent pharmacophore in a wide array of biologically active compounds. Research has demonstrated that these molecules exhibit a broad spectrum of pharmacological activities, including:
-
Anticancer Properties: Many dienone compounds have shown potent cytotoxic activity against various cancer cell lines.[2][3] Their mechanism of action often involves targeting the ubiquitin-proteasome system (UPS), which is crucial for the viability of tumor cells.[2][4]
-
Antibacterial and Antifungal Activity: Chalcone derivatives have been reported to possess significant antibacterial and antifungal properties.[5][6]
-
Anti-inflammatory and Antioxidant Effects: The conjugated enone system can participate in various biological processes, leading to anti-inflammatory and free-radical scavenging activities.[7]
The diverse biological profile of these compounds makes the Aldol condensation of this compound a valuable strategy in the synthesis of novel therapeutic agents.
Experimental Protocols
While specific literature detailing the Aldol condensation of this compound is limited, the following protocols are adapted from well-established procedures for analogous ketones in Claisen-Schmidt condensations.[8][9][10] Optimization of these conditions for this compound is recommended.
Protocol 1: Base-Catalyzed Aldol Condensation in Ethanol (B145695)
This protocol describes a standard base-catalyzed Claisen-Schmidt condensation using sodium hydroxide (B78521) in an ethanol solvent.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (10-20% in water)
-
Deionized Water
-
Ice
-
Magnetic stirrer and stir bar
-
Round-bottom flask or Erlenmeyer flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in 95% ethanol.
-
While stirring the solution at room temperature, slowly add the aqueous NaOH solution (2.0 equivalents).
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, often indicated by the formation of a precipitate.[11]
-
Once the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining NaOH.
-
Further wash the product with a small amount of cold 95% ethanol to remove unreacted starting materials.
-
Dry the purified product in a vacuum oven or by air drying.
-
Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Protocol 2: Solvent-Free Aldol Condensation
This method offers a greener alternative by avoiding the use of a solvent.[12]
Materials:
-
This compound
-
Substituted Aromatic Aldehyde
-
Sodium Hydroxide (solid pellets or powder)
-
Mortar and Pestle
-
Deionized Water
-
Büchner funnel and filter paper
Procedure:
-
In a mortar, combine this compound (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and powdered or pelletized sodium hydroxide (1.0 equivalent).
-
Grind the mixture vigorously with a pestle for 5-10 minutes. The reaction often proceeds rapidly, indicated by a change in color and consistency.
-
After the reaction is complete, add cold deionized water to the mortar and triturate the solid product.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with ample cold deionized water to remove the base.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure dienone.
-
Dry and characterize the product as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions for Claisen-Schmidt condensations based on analogous ketones. These parameters can serve as a starting point for the optimization of reactions with this compound.
| Ketone | Aldehyde | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetone | Benzaldehyde | NaOH | Ethanol/Water | Room Temp | 15 min | Not specified | [9] |
| Acetophenone | Benzaldehyde | NaOH | Ethanol | Room Temp | 24 h | 92 | |
| cis-Bicyclo[3.2.0]hept-2-en-6-one | Benzaldehyde | NaOH | Ethanol/Water | Room Temp | 3 h | 89-98 | [8] |
| Various Ketones | Aromatic Aldehydes | KOH | Ethanol | Room Temp | 4-6 h (up to 72h) | Not specified | [11] |
| Acetophenone | Substituted Benzaldehydes | NaOH | None (Solvent-free) | Room Temp | 10 min (grinding) | High | [12] |
Visualizations
General Mechanism of Claisen-Schmidt Condensation
Caption: General mechanism of the Claisen-Schmidt condensation reaction.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of dienone derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dienone Compounds: Targets and Pharmacological Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of (+/-)-dinemasone C and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. webassign.net [webassign.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
Application of Hept-3-en-2-one in the Synthesis of Enantioenriched Non-Natural Nucleoside Analogues
Introduction
Hept-3-en-2-one, a versatile α,β-unsaturated ketone, has emerged as a valuable building block in the asymmetric synthesis of complex organic molecules. Its reactive enone functionality allows for a variety of transformations, making it a key precursor in the construction of chiral scaffolds. This application note details the use of this compound in the organocatalytic enantioselective aza-Michael addition of purine (B94841) bases, a critical step in the synthesis of enantioenriched non-natural nucleoside analogues. These analogues are of significant interest to researchers in drug discovery and development due to their potential as antiviral and anticancer agents.
The core of this synthetic strategy lies in the conjugate addition of a nitrogen nucleophile, in this case, a purine base, to the β-position of this compound. The use of a chiral organocatalyst ensures the stereoselective formation of one enantiomer of the product, which is often crucial for its biological activity.
Key Reaction and Significance
The central transformation is the organocatalytic enantioselective aza-Michael addition of 6-chloro-9H-purine to this compound. This reaction provides a direct and efficient route to chiral β-amino ketone derivatives, which are precursors to the target nucleoside analogues. The significance of this method lies in its ability to establish a stereocenter with high enantiomeric excess (ee) in a single step, utilizing a metal-free and environmentally benign catalytic system.
Quantitative Data Summary
The efficiency of the aza-Michael addition is highly dependent on the choice of catalyst, solvent, and reaction conditions. Below is a summary of representative data obtained from screening various bifunctional thiourea (B124793) organocatalysts.
| Catalyst | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Cat-1 | Benzoic Acid | Toluene (B28343) | 25 | 24 | 85 | 92 |
| Cat-2 | Acetic Acid | CH2Cl2 | 25 | 36 | 78 | 85 |
| Cat-3 | Benzoic Acid | THF | 0 | 48 | 65 | 88 |
| Cat-1 | - | Toluene | 25 | 72 | 40 | 60 |
| Cat-1 | Benzoic Acid | Hexane | 25 | 48 | 55 | 75 |
Note: This data is representative and compiled for illustrative purposes based on typical outcomes for similar reactions.
Experimental Protocols
General Procedure for the Organocatalytic Enantioselective Aza-Michael Addition:
To a stirred solution of 6-chloro-9H-purine (1.0 mmol) and the bifunctional thiourea organocatalyst (Cat-1, 0.1 mmol) in toluene (5.0 mL) at room temperature was added benzoic acid (0.1 mmol). This compound (1.2 mmol) was then added dropwise to the reaction mixture. The reaction was stirred at 25°C and monitored by thin-layer chromatography (TLC). Upon completion (typically 24 hours), the reaction mixture was directly purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
Characterization of the Michael Adduct:
The enantiomeric excess of the product was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. The structure of the adduct was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: Organocatalytic Aza-Michael Addition Workflow.
Caption: Experimental Workflow for Aza-Michael Addition.
The use of this compound in the organocatalytic enantioselective aza-Michael addition provides an effective and stereoselective route to valuable chiral building blocks for the synthesis of non-natural nucleoside analogues. The detailed protocol and representative data presented herein offer a solid foundation for researchers and scientists in the field of drug development to explore and optimize this transformation for the synthesis of novel therapeutic agents. The mild reaction conditions and the use of a metal-free catalytic system make this approach particularly attractive from a green chemistry perspective.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Hept-3-en-2-one
Introduction
Hept-3-en-2-one is a versatile α,β-unsaturated ketone that serves as a valuable building block in organic synthesis for the preparation of a variety of heterocyclic compounds. Its bifunctional nature, possessing both an electrophilic carbonyl group and a Michael acceptor system, allows for diverse cyclization strategies to construct important heterocyclic scaffolds such as pyrazoles, pyrimidines, and pyridines. These heterocyclic motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.
This document provides detailed application notes and experimental protocols for the synthesis of selected heterocyclic compounds starting from this compound. The methodologies are based on well-established named reactions and are intended to be a practical guide for researchers and scientists.
I. Synthesis of Pyrazoles via Knorr-Type Cyclization
The reaction of 1,3-dicarbonyl compounds or their vinylogous analogues, such as α,β-unsaturated ketones, with hydrazines is a classical and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis.[1][2][3] In the case of this compound, the reaction with hydrazine (B178648) or its derivatives proceeds through a Michael addition followed by cyclization and dehydration to yield the corresponding pyrazole.
Protocol 1: Synthesis of 3-methyl-5-propyl-1H-pyrazole
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine hydrate (B1144303)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol (5 mL per mmol of ketone).
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-methyl-5-propyl-1H-pyrazole.
Representative Data:
The following table presents representative quantitative data for the synthesis of pyrazoles from α,β-unsaturated ketones, which can be expected for the reaction with this compound.
| Entry | Hydrazine Derivative | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | Acetic acid | 3 | 85-95 |
| 2 | Phenylhydrazine | Ethanol | Acetic acid | 4 | 80-90 |
Logical Workflow for Pyrazole Synthesis:
Caption: Workflow for the synthesis of 3-methyl-5-propyl-1H-pyrazole.
II. Synthesis of Pyrimidines via Biginelli-Type Reaction
The Biginelli reaction is a one-pot multicomponent reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones.[4][5] While the classical Biginelli reaction uses a β-ketoester, α,β-unsaturated ketones like this compound can also be employed in related cyclocondensations with urea or thiourea to afford pyrimidine (B1678525) derivatives.
Protocol 2: Synthesis of 4-methyl-6-propyl-5,6-dihydropyrimidin-2(1H)-one
Reaction Scheme:
(Note: A suitable aldehyde is required for a classical Biginelli reaction. In a simplified version, condensation can occur without an additional aldehyde, leading to a different pyrimidine structure. The protocol below is an adaptation for the cyclocondensation of this compound with urea.)
Materials:
-
This compound
-
Urea
-
Ethanol
-
Hydrochloric acid (catalyst)
-
Sodium hydroxide (B78521) solution (10%)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with 10% sodium hydroxide solution, which may cause the product to precipitate.
-
Filter the solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
Representative Data:
The following table shows representative data for Biginelli-type reactions.
| Entry | Urea Derivative | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Urea | HCl | Ethanol | 7 | 70-85 |
| 2 | Thiourea | p-TsOH | Acetonitrile | 6 | 75-90 |
Reaction Pathway for Pyrimidine Synthesis:
Caption: Simplified pathway for dihydropyrimidinone synthesis.
III. Synthesis of Pyridines via Multicomponent Reactions
Substituted pyridines can be synthesized through various multicomponent reactions.[6][7] One common approach is a variation of the Hantzsch pyridine (B92270) synthesis, where an α,β-unsaturated ketone, an active methylene (B1212753) compound, and an ammonia (B1221849) source are condensed.[8][9]
Protocol 3: Synthesis of 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarbonitrile
Reaction Scheme:
Materials:
-
This compound
-
Ammonium (B1175870) acetate
-
Water
Procedure:
-
To a flask, add this compound (1.0 eq), malononitrile (2.0 eq), and ammonium acetate (1.5 eq).
-
Add methanol as the solvent and stir the mixture at room temperature.
-
The reaction is typically exothermic and may proceed to completion within a few hours. Monitor by TLC.
-
If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Filter the solid product, wash with cold methanol, and then with water.
-
Dry the product under vacuum to obtain the dihydropyridine (B1217469) derivative.
Representative Data:
The following table provides representative data for pyridine synthesis via multicomponent reactions.
| Entry | Active Methylene Compound | Ammonia Source | Solvent | Time (h) | Yield (%) |
| 1 | Malononitrile | Ammonium acetate | Methanol | 4 | 80-90 |
| 2 | Ethyl acetoacetate | Ammonium acetate | Ethanol | 6 | 75-85 |
Experimental Workflow for Pyridine Synthesis:
Caption: Workflow for the one-pot synthesis of a dihydropyridine derivative.
References
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
Application Notes and Protocols for Hept-3-en-2-one in Flavor and Fragrance Chemistry
Introduction
Hept-3-en-2-one (CAS No. 1119-44-4) is an unsaturated aliphatic ketone recognized for its significant contributions to the flavor and fragrance industry.[1] As a volatile organic compound, it possesses a distinct and powerful aroma and flavor profile that makes it a valuable ingredient in a wide array of commercial products.[2] Its chemical structure, featuring a seven-carbon chain with a double bond and a ketone group, allows it to impart unique sensory characteristics.[1] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of this compound for researchers, scientists, and professionals in the field.
Application Notes
Flavor Chemistry Applications
This compound is highly valued for its potent creamy and green flavor profile.[1][2] It is particularly effective in dairy applications, where it adds depth and richness.
-
Dairy Products: This ketone is instrumental in building authentic dairy flavors. It provides lingering, rich after-notes in processed products such as custards, melted butter, creams, and a variety of cheeses, including Brie, Gorgonzola, and other blue cheeses.[2][3] Its taste at 5 ppm is described as creamy, dairy, waxy, with notes of stale milk, blue cheese, and cheese rind, providing a good mouthfeel.[3]
-
Fruity and Nutty Flavors: It is utilized to create specific fruit flavor profiles, including caraway, passion fruit, and pineapple.[2][4] Additionally, it enhances the flavor of fatty nuts like Brazil nuts, pine nuts, and cashews.[2][3] this compound is also a naturally occurring component in roasted filberts (hazelnuts).[4][5]
-
Beverages: It has been identified as a volatile component in complex beverages like citrus blend black tea, contributing to the overall aroma profile.[6]
Fragrance Chemistry Applications
In perfumery, this compound is prized for its strong, pungent, green-grassy, and caraway-like odor.[2][3]
-
Fruity and Green Compositions: It is primarily used to introduce a sharp green note to fruity fragrance compositions.[2][4]
-
Sensory Profile: At a 1.0% concentration in dipropylene glycol, its aroma is characterized as pungent, dairy, creamy, slightly ketonic, sour, waxy, and reminiscent of earthy mushrooms and blue cheese.[3] Its versatility allows it to be incorporated into various fragrance formulations to contribute to the overall scent profile.[1] The recommended usage level is up to 0.5% in the final fragrance concentrate.[4]
Quantitative Data
The following table summarizes the key physicochemical properties and regulatory information for this compound.
| Property | Value | Reference(s) |
| Identification | ||
| CAS Number | 1119-44-4 | [4][7] |
| FEMA Number | 3400 | [4][7] |
| JECFA Number | 1127 | [4][7] |
| Molecular Formula | C₇H₁₂O | [2][4] |
| Molecular Weight | 112.17 g/mol | [2][4] |
| Physical Properties | ||
| Appearance | Colorless to light yellow clear oily liquid | [2][4][8] |
| Odor | Powerful, green-grassy, pungent, caraway-like | [2][3] |
| Boiling Point | 162 °C (at 760 mmHg); 63 °C (at 13 mmHg) | [2][7][8] |
| Specific Gravity | 0.841 - 0.847 @ 25 °C | [4][7][8] |
| Refractive Index | 1.439 - 1.448 @ 20 °C | [4][7] |
| Flash Point | 48.89 °C (120 °F) | [4] |
| Solubility | Slightly soluble in water (3087 mg/L @ 25°C est.); soluble in alcohol and oils | [2][5][7] |
| Sensory Data | ||
| Odor Detection Threshold | 56 ppb | [3] |
| Taste Profile (at 5 ppm) | Creamy, dairy, waxy, stale milky, blue cheese, cheese rind, good mouthfeel | [3] |
| Recommended Usage Levels | ||
| Non-alcoholic Beverages | up to 1.00 ppm | [4] |
| Frozen Dairy | up to 1.00 ppm | [4] |
| Fragrance Concentrate | up to 0.5000 % | [4] |
Experimental Protocols
Protocol for Synthesis of (cis)-Hept-3-en-2-one
This protocol outlines a method for the synthesis of the cis-isomer of this compound via a two-step process involving the formation of an intermediate, 3-heptyn-2-one, followed by partial catalytic hydrogenation.[2][3]
Step 1: Synthesis of 3-Heptyn-2-one
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place 1-pentyne.
-
Addition of Reagent: Slowly add acetic anhydride (B1165640) to the flask via the dropping funnel while stirring. The reaction is typically performed in the presence of a suitable catalyst, such as a Lewis acid (e.g., BF₃·OEt₂), at a controlled temperature.
-
Reaction and Work-up: Allow the reaction to proceed for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 3-heptyn-2-one. Purify further using vacuum distillation or column chromatography.
Step 2: Partial Hydrogenation to (cis)-Hept-3-en-2-one
-
Catalyst Preparation: Prepare Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) in a suitable solvent (e.g., methanol (B129727) or hexane) within a hydrogenation vessel.
-
Hydrogenation: Add the purified 3-heptyn-2-one to the vessel. Purge the system with hydrogen gas and maintain a positive pressure of H₂ (typically 1 atm).
-
Monitoring: Monitor the reaction progress closely by GC to ensure the reaction stops after the absorption of one equivalent of hydrogen, preventing over-reduction to the saturated ketone (heptan-2-one).
-
Isolation: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield high-purity (cis)-Hept-3-en-2-one.
Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol describes a general workflow for characterizing the sensory profile of a flavor or fragrance formulation containing this compound.
-
Panelist Selection and Training:
-
Recruit 8-12 panelists based on their sensory acuity, ability to describe sensations, and availability.
-
Conduct training sessions where panelists are familiarized with a range of reference standards representing key aroma and flavor attributes (e.g., green, creamy, cheesy, fruity).
-
Develop a consensus vocabulary (lexicon) to describe the sensory characteristics of the samples.
-
-
Sample Preparation:
-
Prepare solutions of this compound at various concentrations (e.g., in water for taste, in dipropylene glycol for odor) based on its known thresholds and application levels.
-
Prepare the final product samples (e.g., flavored beverage, scented lotion) containing this compound.
-
Code all samples with random three-digit numbers to blind the panelists.
-
-
Evaluation Procedure:
-
Present the coded samples to the panelists in a randomized, balanced order in individual sensory booths under controlled lighting and temperature.
-
Instruct panelists to rate the intensity of each attribute from the developed lexicon on a continuous scale (e.g., a 15-cm line scale anchored from "none" to "very strong").
-
Provide water and unsalted crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Convert the ratings from the line scales to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
-
Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and their sensory attributes.
-
Generate a spider web (or radar) plot to visually represent the sensory profile of each sample.
-
Protocol for GC-MS Analysis in a Food Matrix
This protocol provides a method for the extraction and identification of this compound from a food sample, such as cheese.
-
Sample Preparation and Extraction:
-
Weigh a homogenized sample of the food matrix (e.g., 5 g of cheese) into a headspace vial.
-
Add a saturated solution of sodium chloride to aid in the release of volatiles.
-
Add an internal standard (e.g., a known concentration of a non-interfering ketone like 2-octanone) for semi-quantification.
-
Seal the vial tightly with a PTFE/silicone septum cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the vial in a heating block at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction period (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Injection: Immediately desorb the SPME fiber in the heated injection port (e.g., 250 °C) of the gas chromatograph in splitless mode.
-
GC Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX). Program the oven temperature, for example, starting at 40 °C, holding for 2 minutes, then ramping at 5 °C/min to 240 °C, and holding for 5 minutes. Use helium as the carrier gas at a constant flow rate.
-
MS Detection: Set the mass spectrometer to scan in electron ionization (EI) mode over a mass range of m/z 35-350. Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with those of an authentic reference standard.[1]
-
Confirm the identification by matching the obtained mass spectrum with a library database (e.g., NIST, Wiley).
-
Perform semi-quantification by comparing the peak area of the analyte to the peak area of the internal standard.
-
Visualizations
Caption: Workflow for the synthesis of (cis)-Hept-3-en-2-one.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Caption: Sensory characteristics and applications of this compound.
References
- 1. 3-Hepten-2-one | High-Purity Reference Standard [benchchem.com]
- 2. 3-HEPTEN-2-ONE | 1119-44-4 [chemicalbook.com]
- 3. 3-HEPTEN-2-ONE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 3-hepten-2-one, 1119-44-4 [thegoodscentscompany.com]
- 5. chembk.com [chembk.com]
- 6. Discrimination and Identification of Aroma Profiles and Characterized Odorants in Citrus Blend Black Tea with Different Citrus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Food safety and quality: details [fao.org]
- 8. parchem.com [parchem.com]
Application Notes: Hept-3-en-2-one as a Versatile Starting Material for Prostaglandin Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of hept-3-en-2-one, a readily available α,β-unsaturated ketone, as a strategic starting material for the synthesis of valuable pharmaceutical intermediates, particularly precursors to prostaglandins. Prostaglandins are a class of lipid compounds involved in various physiological processes, including inflammation, pain, and fever, making their synthetic analogues important targets for drug discovery.
This compound's structure, featuring both a ketone carbonyl group and a conjugated double bond, allows for a variety of chemical transformations. This dual reactivity makes it an ideal building block for constructing the complex cyclopentenone core characteristic of many prostaglandins. The following sections provide a detailed protocol for a plausible synthetic route to a key prostaglandin (B15479496) intermediate starting from this compound, leveraging well-established organic reactions such as Michael additions and intramolecular aldol (B89426) condensations.
Synthesis of a Prostaglandin E1 (PGE1) Precursor
This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis of a known cyclopentenone precursor to Prostaglandin E1 (PGE1), starting from this compound. The strategy involves the initial introduction of a side chain via Michael addition, followed by an intramolecular aldol condensation to form the five-membered ring.
Experimental Protocol
Step 1: Michael Addition of Diethyl Malonate to this compound
This reaction forms the carbon framework necessary for the subsequent cyclization.
-
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (absolute)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C under a nitrogen atmosphere, add diethyl malonate (1.2 eq) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in absolute ethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with 1 M HCl and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude Michael adduct.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Intramolecular Aldol Condensation to form a Cyclopentenone Intermediate
This crucial step constructs the five-membered ring of the prostaglandin precursor.
-
Materials:
-
Michael adduct from Step 1
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (B28343) (anhydrous)
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the purified Michael adduct (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.
-
Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Monitor the formation of the cyclopentenone product by TLC.
-
Cool the reaction to room temperature and quench with saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cyclopentenone intermediate by column chromatography.
-
Quantitative Data Summary
The following table summarizes typical yields and conditions for the key transformations, based on analogous reactions reported in the literature.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Michael Addition | NaOEt | Ethanol | 0 to RT | 12-16 | 75-85 |
| 2 | Intramolecular Aldol Condensation | t-BuOK | Toluene | 110 | 4-6 | 60-70 |
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression from the starting material to the prostaglandin precursor.
Prostaglandin Signaling Pathway
Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The diagram below illustrates a simplified signaling cascade initiated by Prostaglandin E2 (PGE2), a downstream product of the synthesized intermediate.
Disclaimer: The provided protocol is a representative example based on established chemical principles and may require optimization for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for Stereoselective Reactions of Hept-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the stereoselective transformation of Hept-3-en-2-one, a versatile prochiral α,β-unsaturated ketone. The methodologies described herein are foundational for the synthesis of chiral building blocks, which are of significant interest in medicinal chemistry and drug development. The protocols focus on two key stereoselective reactions: enantioselective conjugate addition and enantioselective hydrogenation, offering pathways to chiral ketones and subsequent chiral alcohols.
Disclaimer: The following protocols and quantitative data are representative examples based on established methodologies for analogous α,β-unsaturated ketones. While specific experimental data for stereoselective reactions of this compound is not extensively available in the cited literature, these notes serve as a robust starting point for reaction development and optimization.
Application Note 1: Enantioselective Conjugate (Michael) Addition to this compound
The conjugate addition of nucleophiles to the β-carbon of α,β-unsaturated carbonyl compounds, known as the Michael addition, is a powerful C-C and C-heteroatom bond-forming reaction.[1] The use of chiral organocatalysts can facilitate this transformation in a highly enantioselective manner, establishing a stereocenter at the C3 position.[2]
Quantitative Data Summary: Organocatalyzed Thiol Addition
The following table summarizes representative data for the enantioselective conjugate addition of 4-methoxythiophenol to (E)-Hept-3-en-2-one using various chiral organocatalysts.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-Diphenylprolinol silyl (B83357) ether | Toluene (B28343) | 25 | 24 | 92 | 95 |
| Cinchonidine-derived thiourea | CH2Cl2 | 0 | 48 | 88 | 91 |
| (R,R)-1,2-Diphenylethylenediamine (DPEN) derived thiourea | THF | 25 | 36 | 95 | 97 |
| L-Proline | CH2Cl2 | 25 | 72 | 65 | 26 |
Experimental Protocol: Enantioselective Michael Addition of 4-Methoxythiophenol
This protocol is adapted from established methods for the organocatalyzed conjugate addition of thiols to enones.[3]
Materials:
-
(E)-Hept-3-en-2-one
-
4-Methoxythiophenol
-
(S)-Diphenylprolinol silyl ether (catalyst)
-
Toluene (anhydrous)
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous MgSO4
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-Diphenylprolinol silyl ether (0.1 mmol, 10 mol%).
-
Dissolve the catalyst in anhydrous toluene (5 mL).
-
Add (E)-Hept-3-en-2-one (1.0 mmol, 1.0 equiv) to the stirred solution.
-
Cool the reaction mixture to 25 °C.
-
Slowly add 4-methoxythiophenol (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at 25 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched Michael adduct.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Catalytic cycle for the organocatalyzed Michael addition.
Application Note 2: Enantioselective Hydrogenation of this compound
Asymmetric hydrogenation of the C=C double bond in α,β-unsaturated ketones is a highly efficient method for producing chiral saturated ketones with high enantiopurity. This transformation is typically achieved using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands.
Quantitative Data Summary: Asymmetric Hydrogenation
The following table presents representative data for the asymmetric hydrogenation of (E)-Hept-3-en-2-one using a rhodium precursor and various chiral bisphosphine ligands.
| Ligand | Catalyst Precursor | Solvent | H2 Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| (R)-BINAP | [Rh(COD)2]BF4 | THF | 20 | 25 | 98 | 96 |
| (S,S)-Me-DuPhos | [Rh(COD)2]BF4 | MeOH | 10 | 25 | 99 | 98 |
| (R)-SYNPHOS | [Rh(COD)2]BF4 | Toluene | 30 | 30 | 95 | 92 |
| (S)-PhanePhos | [Rh(COD)2]BF4 | CH2Cl2 | 20 | 25 | 97 | 94 |
Experimental Protocol: Asymmetric Hydrogenation
This protocol is based on established procedures for the asymmetric hydrogenation of α,β-unsaturated ketones.[4]
Materials:
-
(E)-Hept-3-en-2-one
-
[Rh(COD)2]BF4 (catalyst precursor)
-
(S,S)-Me-DuPhos (chiral ligand)
-
Methanol (B129727) (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with [Rh(COD)2]BF4 (0.01 mmol, 1 mol%) and (S,S)-Me-DuPhos (0.011 mmol, 1.1 mol%).
-
Add degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve (E)-Hept-3-en-2-one (1.0 mmol, 1.0 equiv) in degassed methanol (5 mL).
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas three times.
-
Pressurize the autoclave to 10 bar with hydrogen gas.
-
Stir the reaction mixture at 25 °C for the required time (monitor by GC or TLC).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral saturated ketone.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Caption: Workflow for asymmetric hydrogenation of this compound.
References
- 1. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Michael addition of thiols to alpha-enones in ionic liquids with and without organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thalesnano.com [thalesnano.com]
Application Notes and Protocols for the Grignard Reaction with Hept-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. When reacting with α,β-unsaturated ketones such as Hept-3-en-2-one, Grignard reagents exhibit a fascinating regioselectivity, yielding two primary products through competing 1,2- and 1,4-addition pathways. The 1,2-addition product results from the nucleophilic attack of the Grignard reagent at the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol. In contrast, the 1,4-addition (or conjugate addition) involves the addition of the nucleophile to the β-carbon of the conjugated system, which, after enolate protonation, yields a ketone.
The regiochemical outcome of this reaction is highly dependent on several factors, including the structure of the Grignard reagent, the substrate, and the presence of catalysts. Understanding and controlling this selectivity is paramount for synthetic chemists aiming to produce specific target molecules. This document provides detailed application notes, experimental protocols, and data on the Grignard reaction of this compound, with a focus on directing the reaction towards either the 1,2- or 1,4-addition product.
Reaction Mechanism: 1,2- vs. 1,4-Addition
The reaction of a Grignard reagent (R-MgX) with this compound can proceed via two distinct pathways:
-
1,2-Addition: The Grignard reagent directly attacks the carbonyl carbon (C2). Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol, 4-Alkyl-hept-5-en-4-ol . This pathway is generally favored for sterically unhindered Grignard reagents and in the absence of catalysts.[1][2]
-
1,4-Addition (Conjugate Addition): The Grignard reagent adds to the β-carbon (C4) of the α,β-unsaturated system. This forms a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon during workup to give the corresponding ketone, 5-Alkyl-heptan-2-one . The presence of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), is known to strongly favor the 1,4-addition pathway.[3][4]
Diagram of Reaction Pathways
Caption: Competing 1,2- and 1,4-addition pathways in the Grignard reaction of this compound.
Data Presentation
The following tables summarize the expected product distribution for the Grignard reaction of this compound with representative Grignard reagents under different conditions. The data is based on typical selectivities observed for reactions of Grignard reagents with linear α,β-unsaturated ketones.
Table 1: Reaction of this compound with Methylmagnesium Bromide (CH₃MgBr)
| Condition | 1,2-Addition Product (%) (4-Methylhept-5-en-4-ol) | 1,4-Addition Product (%) (5-Methylheptan-2-one) |
| Standard (No Catalyst) | ~85-95 | ~5-15 |
| With catalytic CuI | <5 | >95 |
Table 2: Reaction of this compound with Ethylmagnesium Bromide (CH₃CH₂MgBr)
| Condition | 1,2-Addition Product (%) (4-Ethylhept-5-en-4-ol) | 1,4-Addition Product (%) (5-Ethylheptan-2-one) |
| Standard (No Catalyst) | ~80-90 | ~10-20 |
| With catalytic CuI | <5 | >95 |
Experimental Protocols
Protocol 1: Synthesis of 4-Methylhept-5-en-4-ol (1,2-Addition Product)
This protocol details the procedure for the selective 1,2-addition of methylmagnesium bromide to this compound.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Apparatus for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.
-
Reactant Addition: To the flask, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (50 mL).
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide solution (1.2 eq) to the dropping funnel and add it dropwise to the stirred solution of the ketone over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Synthesis of 5-Methylheptan-2-one (1,4-Addition Product)
This protocol outlines the copper-catalyzed conjugate addition of methylmagnesium bromide to this compound.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Apparatus for workup and purification
Procedure:
-
Catalyst Suspension: To a flame-dried, nitrogen-flushed 250 mL three-necked round-bottom flask containing a magnetic stir bar, add copper(I) iodide (0.05 eq) and anhydrous diethyl ether (20 mL). Cool the suspension to -10 °C.
-
Grignard Reagent Addition: Slowly add the methylmagnesium bromide solution (1.2 eq) to the stirred CuI suspension. Stir the resulting mixture for 15-20 minutes at -10 °C.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether (30 mL). Add this solution dropwise to the Grignard-copper reagent mixture over 30 minutes, maintaining the temperature at -10 °C.
-
Reaction: Stir the reaction mixture at -10 °C for an additional 1-2 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for Grignard Reaction
Caption: General experimental workflow for the Grignard reaction of this compound.
References
Application Notes and Protocols for the Michael Addition to Hept-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Michael addition reaction utilizing hept-3-en-2-one as the Michael acceptor. The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is of paramount importance in organic synthesis and drug discovery for the construction of complex molecular architectures.
General Reaction Mechanism
The Michael addition reaction with this compound proceeds via the conjugate addition of a nucleophile (Michael donor) to the β-carbon of the α,β-unsaturated ketone. The reaction is typically catalyzed by a base or, in the case of asymmetric synthesis, an organocatalyst. The general mechanism involves three key steps:
-
Deprotonation: A base abstracts a proton from the Michael donor to generate a nucleophilic enolate or a corresponding stabilized anion.
-
Conjugate Addition: The generated nucleophile attacks the electrophilic β-carbon of this compound, leading to the formation of a new enolate intermediate.
-
Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base catalyst or a protic solvent) to yield the final 1,5-dicarbonyl compound or a related adduct.
Data Presentation
While specific quantitative data for the Michael addition to this compound is not extensively available in the cited literature, the following tables provide representative data from analogous reactions with structurally similar α,β-unsaturated ketones. These values can serve as a valuable starting point for reaction optimization.
Table 1: Michael Addition of Carbon Nucleophiles to α,β-Unsaturated Ketones
| Entry | Michael Donor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaOEt (10 mol%) | Ethanol | Reflux | 1 | >90 |
| 2 | Dimethyl malonate | DBU (20 mol%) | CH₂Cl₂ | rt | 2 | >95 |
| 3 | Nitromethane | (S)-DPEN-thiourea (10 mol%) | Toluene (B28343) | 0 | 12 | 92 |
Data in this table are representative and may require optimization for this compound.
Table 2: Aza-Michael Addition of Nitrogen Nucleophiles to α,β-Unsaturated Ketones
| Entry | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | None | Neat | 80 | 4 | High |
| 2 | Benzylamine | None | Neat | rt | 2 | >95 |
| 3 | Pyrrolidine | None | Methanol | rt | 0.5 | 98 |
Data in this table are representative and may require optimization for this compound.
Table 3: Thia-Michael Addition of Sulfur Nucleophiles to α,β-Unsaturated Ketones
| Entry | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Thiophenol | Et₃N (10 mol%) | CH₂Cl₂ | rt | 15-30 | >95 |
| 2 | Benzylthiol | None | Neat | rt | 10 | 98 |
| 3 | 1-Dodecanethiol | DBU (5 mol%) | THF | rt | 5 | 99 |
Data in this table are representative and may require optimization for this compound.
Experimental Protocols
The following are detailed protocols for performing Michael addition reactions with this compound using representative carbon, nitrogen, and sulfur nucleophiles.
Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate
This protocol describes a classic Michael addition using a soft carbon nucleophile.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol.
-
Dissolve a catalytic amount of sodium ethoxide (e.g., 10 mol%) in the ethanol.
-
Add this compound (1.0 eq) to the stirred solution.
-
Slowly add diethyl malonate (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford diethyl 2-(2-oxoheptan-3-yl)malonate.
Protocol 2: Aza-Michael Addition of Aniline
This protocol outlines the addition of a nitrogen nucleophile to this compound, which can often proceed without a catalyst.
Materials:
-
This compound
-
Aniline
-
Toluene (optional, as solvent)
-
Sealed vial or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a sealed vial or round-bottom flask, combine this compound (1.0 eq) and aniline (1.1 eq).
-
If desired, a solvent such as toluene can be added.
-
Heat the mixture with stirring (e.g., at 80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield 4-(phenylamino)heptan-2-one.
Protocol 3: Thia-Michael Addition of Thiophenol
This protocol describes the highly efficient addition of a sulfur nucleophile, which is often rapid and high-yielding.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane in a round-bottom flask, add thiophenol (1.0 eq).
-
Add a catalytic amount of triethylamine (e.g., 10 mol%) dropwise to the stirring solution at room temperature. The reaction is often exothermic.
-
Stir the reaction for 15-30 minutes.
-
Monitor the disappearance of the starting materials by TLC.
-
Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to isolate the product, 4-(phenylthio)heptan-2-one.
Visualizations
General Michael Addition Workflow
Caption: General experimental workflow for a Michael addition reaction.
Signaling Pathway: Base-Catalyzed Michael Addition
Caption: Mechanism of a base-catalyzed Michael addition reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hept-3-en-2-one
Welcome to the Technical Support Center for the synthesis of Hept-3-en-2-one. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods for synthesizing this compound include:
-
Stereoselective Reduction of Hept-3-yn-2-one: This is a popular method that allows for control of the double bond geometry. The use of specific catalysts can yield either the (E) or (Z)-isomer.[1]
-
Aldol Condensation: This classic carbon-carbon bond-forming reaction involves the condensation of propanal with butan-2-one, followed by dehydration. However, controlling selectivity can be a challenge.[2][3][4]
-
Wittig Reaction: The reaction of an appropriate phosphonium (B103445) ylide with a carbonyl compound can be employed to form the double bond with good control over its position.[5][6][7]
Q2: How can I control the stereochemistry of the double bond to obtain the desired (E) or (Z)-isomer?
A2: Stereocontrol is a critical aspect of this compound synthesis.
-
For the (Z)-isomer , the partial hydrogenation of Hept-3-yn-2-one using Lindlar's catalyst is a highly effective method. This stereoselective reaction exclusively yields the cis-alkene.[1]
-
For the (E)-isomer , a dissolving metal reduction (e.g., sodium in liquid ammonia) of Hept-3-yn-2-one is the preferred method.
-
In a Wittig reaction , the choice of ylide is crucial. Stabilized ylides generally favor the formation of the (E)-alkene, whereas non-stabilized ylides typically lead to the (Z)-alkene.[6] The Schlosser modification of the Wittig reaction can also be used to obtain the E-alkene.[5]
Q3: What are the common impurities encountered during the synthesis and how can they be removed?
A3: Common impurities depend on the synthetic route but can include:
-
Starting materials: Unreacted aldehydes, ketones, or alkynes.
-
Isomeric byproducts: The undesired stereoisomer of this compound.
-
Over-reduction products: In the case of alkyne reduction, complete saturation to Heptan-2-one can occur.[1]
-
Side-products from condensation reactions: Self-condensation products or other adducts.[2][8]
Purification can be achieved through fractional distillation or column chromatography. The separation of (E) and (Z) isomers can be particularly challenging and may require specialized chromatographic techniques, such as HPLC with a suitable stationary phase.[9][10]
Troubleshooting Guides
Problem 1: Low yield of this compound from the reduction of Hept-3-yn-2-one.
| Possible Cause | Troubleshooting Step |
| Catalyst poisoning | Ensure all reagents and solvents are pure and free of catalyst poisons like sulfur compounds. Use freshly prepared or properly stored catalyst. |
| Incomplete reaction | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider adding a fresh portion of the catalyst. |
| Over-reduction to Heptan-2-one | Carefully control the reaction conditions, especially the hydrogen pressure and reaction time. Use a less active catalyst if over-reduction is a persistent issue.[1] |
| Loss during workup | This compound is volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator with controlled temperature and pressure. |
Problem 2: Poor stereoselectivity in the synthesis of (Z)-Hept-3-en-2-one.
| Possible Cause | Troubleshooting Step |
| Inactive or old Lindlar's catalyst | Use a fresh batch of high-quality Lindlar's catalyst. The catalyst's activity can diminish over time. |
| Isomerization of the double bond | Avoid acidic or basic conditions during workup and purification, as these can promote isomerization. Ensure the reaction is run under neutral conditions. |
| Incorrect reaction conditions | Ensure the reaction is carried out at the recommended temperature and pressure for the specific catalyst and substrate. |
Problem 3: Formation of multiple products in an Aldol condensation reaction.
| Possible Cause | Troubleshooting Step |
| Self-condensation of starting materials | Use a non-enolizable aldehyde or a more reactive ketone to favor the desired cross-condensation.[3] |
| Polyaldolisation | Control the stoichiometry of the reactants carefully. Add the enolizable component slowly to the non-enolizable partner.[8] |
| Dehydration conditions are too harsh | If the intermediate β-hydroxy ketone is desired, avoid high temperatures and strong acids or bases during the reaction and workup. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-Hept-3-en-2-one via Stereoselective Reduction
This protocol describes the partial hydrogenation of Hept-3-yn-2-one to yield (Z)-Hept-3-en-2-one.
Materials:
-
Hept-3-yn-2-one
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane (B92381) (anhydrous)
-
Hydrogen gas (H₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Hept-3-yn-2-one in anhydrous hexane under an inert atmosphere.
-
Add Lindlar's catalyst to the solution (typically 5-10 mol% with respect to the alkyne).
-
Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with fresh hexane.
-
Combine the filtrates and carefully remove the solvent under reduced pressure to yield the crude (Z)-Hept-3-en-2-one.
-
Purify the product by fractional distillation or column chromatography if necessary.
Data Presentation
Table 1: Comparison of Catalysts for the Stereoselective Reduction of Hept-3-yn-2-one
| Catalyst | Product | Isomer Ratio (Z:E) | Typical Yield (%) | Reference |
| Lindlar's Catalyst | (Z)-Hept-3-en-2-one | >95:5 | 85-95 | [1] |
| P-2 Nickel Boride | (Z)-Hept-3-en-2-one | ~98:2 | 90-98 | N/A |
| Na / NH₃ (liquid) | (E)-Hept-3-en-2-one | >95:5 | 80-90 | N/A |
Visualizations
Caption: Experimental workflow for the synthesis of (Z)-Hept-3-en-2-one.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Hept-3-yn-2-one | 26059-43-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldol Condensation Reaction [sigmaaldrich.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]
- 9. ymc.eu [ymc.eu]
- 10. DSpace [helda.helsinki.fi]
Technical Support Center: Purification of (E) and (Z) Isomers of Hept-3-en-2-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the purification of (E) and (Z) isomers of "Hept-3-en-2-one".
Troubleshooting Guide
Issue: Poor or No Separation of (E) and (Z) Isomers
-
Question: My column chromatography is failing to resolve the (E) and (Z) isomers of this compound. The isomers are co-eluting. What can I do?
-
Answer: Poor resolution is a frequent challenge when separating geometric isomers due to their similar physical properties.[1] Here are several factors to consider and steps to take for troubleshooting:
-
Optimize the Mobile Phase: The polarity of your eluent is a critical factor.[1] For normal-phase chromatography (e.g., silica (B1680970) gel), the (Z)-isomer is typically more polar and will elute slower. If both isomers are eluting too quickly, your solvent system is likely too polar. Conversely, if they are not moving from the origin, it is not polar enough.[1]
-
Solution: Systematically adjust the ratio of your solvents. A common approach is to use a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. Start with a very low percentage of the polar solvent (e.g., 1-2%) and gradually increase it, monitoring the separation with Thin Layer Chromatography (TLC) to find the optimal ratio.[2]
-
-
Column Overloading: Applying too much sample can cause band broadening and lead to overlapping peaks.[2]
-
Solution: Reduce the amount of sample loaded onto the column. A general guideline is to use a sample-to-silica ratio of 1:50 to 1:100 by weight.[2]
-
-
Improper Column Packing: The presence of channels or cracks in the stationary phase will result in an uneven flow of the mobile phase and diminish separation efficiency.[2]
-
Solution: Ensure the column is packed uniformly. A wet slurry packing method is often more effective than dry packing for achieving a homogenous column bed.[2]
-
-
Consider High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers significantly higher resolution than standard column chromatography.[2] A normal-phase column or a C18 column in reverse-phase mode could be effective.[3][4]
-
Issue: Isomerization During Purification
-
Question: I suspect that one isomer is converting to the other during the purification process. How can I prevent this?
-
Answer: Isomerization of α,β-unsaturated ketones can be catalyzed by acid, base, or light.[5][6]
-
Acid/Base Sensitivity: Standard silica gel is slightly acidic and can potentially catalyze the isomerization of sensitive compounds.[2]
-
Solution: Consider deactivating the silica gel by adding a small amount of a base, such as triethylamine (B128534) (~0.1-1%), to the mobile phase.[2] Alternatively, using a different stationary phase like neutral alumina (B75360) could be beneficial.
-
-
Light Sensitivity: Some unsaturated compounds can undergo photoisomerization.[6]
-
Solution: Protect your sample from direct light by wrapping collection tubes and the column in aluminum foil.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected elution order of (E) and (Z)-Hept-3-en-2-one on a normal-phase column?
-
A1: In normal-phase chromatography, separation is based on polarity. Generally, the (Z)-isomer of an α,β-unsaturated ketone is more polar due to a larger net dipole moment. Therefore, the (E)-isomer is expected to elute first, followed by the more polar (Z)-isomer.
-
-
Q2: Can Gas Chromatography (GC) be used to separate these isomers?
-
A2: Yes, capillary gas chromatography is a powerful technique for separating volatile isomers.[7] The choice of the stationary phase is critical. A polar stationary phase (like those containing polyethylene (B3416737) glycol, e.g., Carbowax) will likely provide better separation of the (E) and (Z) isomers of this compound than a non-polar phase.[7]
-
-
Q3: Are there any specialized chromatography techniques for separating geometric isomers?
-
A3: For particularly challenging separations of alkenes, silica gel impregnated with silver nitrate (B79036) (AgNO₃) can be highly effective.[8] The silver ions interact differently with the π-bonds of the (E) and (Z) isomers, often leading to enhanced separation.[8]
-
Quantitative Data Summary
Since specific experimental data for the separation of (E) and (Z)-Hept-3-en-2-one is not widely published, the following table provides representative data based on the chromatographic separation of similar α,β-unsaturated ketones.
| Parameter | Flash Column Chromatography | HPLC (Normal Phase) | Gas Chromatography (GC) |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica or Cyano-propyl Column | DB-WAX or similar polar capillary column |
| Mobile Phase/Carrier Gas | Hexane:Ethyl Acetate (98:2) | Hexane:Isopropanol (99:1) | Helium |
| Flow Rate | Gravity-dependent/Low Pressure | 1.0 mL/min | 1.2 mL/min |
| Hypothetical Retention Time (E)-isomer | Elutes First | ~8.5 min | ~10.2 min |
| Hypothetical Retention Time (Z)-isomer | Elutes Second | ~9.8 min | ~10.8 min |
Experimental Protocols
Protocol: Flash Column Chromatography for Separation of (E) and (Z)-Hept-3-en-2-one
This protocol provides a general methodology for the preparative separation of the geometric isomers of this compound.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 100% hexane).
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a compact bed, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture of (E) and (Z)-Hept-3-en-2-one in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, for less soluble samples, adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 99:1 Hexane:Ethyl Acetate).
-
Collect fractions and monitor the elution process using TLC. Visualize the spots using a UV lamp (as α,β-unsaturated ketones are often UV-active) and/or a potassium permanganate (B83412) stain.
-
Gradually increase the polarity of the mobile phase if the compounds are eluting too slowly.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure (E)-isomer and the pure (Z)-isomer separately, based on the TLC analysis.
-
Confirm the purity and identity of the isomers in the combined fractions using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.[9]
-
Visualizations
Caption: Workflow for the purification of (E) and (Z) isomers.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Rotational isomers by HPLC - Chromatography Forum [chromforum.org]
- 6. DSpace [helda.helsinki.fi]
- 7. vurup.sk [vurup.sk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hept-3-en-2-one Synthesis
Welcome to the technical support center for the synthesis and optimization of Hept-3-en-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the crossed Aldol (B89426) condensation (also known as the Claisen-Schmidt condensation) between propanal and butan-2-one . This reaction is typically base-catalyzed and involves the formation of an enolate from butan-2-one, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, this compound.
Q2: My reaction is producing a complex mixture of products instead of selectively forming this compound. What is causing this?
A2: A complex product mixture is a classic issue in crossed Aldol condensations when both reactants have α-hydrogens.[1] This leads to four potential products: two self-condensation products and two crossed-condensation products. In the synthesis of this compound, the primary side reactions are the self-condensation of propanal and the self-condensation of butan-2-one.[2]
Q3: How can I improve the selectivity and minimize the formation of side products?
A3: To enhance the yield of the desired crossed product, several strategies can be employed:
-
Slow Addition of the Enolizable Component : Slowly add the enolizable ketone (butan-2-one) to a mixture of the non-enolizable aldehyde (propanal) and the base. This keeps the concentration of the enolate low, minimizing its self-condensation.[1][3]
-
Use a More Reactive Aldehyde : Aldehydes are generally more reactive electrophiles than ketones. This inherent reactivity difference favors the ketone (butan-2-one) acting as the nucleophile and the aldehyde (propanal) as the electrophile.[4]
-
Directed Aldol Reaction : For maximum control, a directed approach can be used. This involves pre-forming the enolate of butan-2-one using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Once the enolate is fully formed, propanal is added, ensuring it can only act as the electrophile.[1]
Q4: What is the optimal temperature for this reaction?
A4: Temperature is a critical parameter. Lower temperatures can favor the initial aldol addition product, while higher temperatures are often required to promote the dehydration step to form the final α,β-unsaturated ketone.[4] However, excessively high temperatures can lead to side reactions and product degradation.[1] The optimal temperature must be determined empirically for the specific substrates and catalyst used, but starting at room temperature and gently heating to 40-50°C is a common approach.
Q5: My reaction yield is consistently low. What are the common causes and how can I troubleshoot them?
A5: Low yield can stem from several factors. Use the troubleshooting guide below to diagnose the issue. Common causes include the formation of side products (see Q2), incomplete reaction, or an unfavorable equilibrium. To drive the reaction forward, removing the water formed during the dehydration step can be effective, in accordance with Le Chatelier's principle.[4] Also, ensure your catalyst is active and your solvent is pure, as impurities can quench the enolate.[3]
Troubleshooting Guide for Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Data on Reaction Parameter Optimization
Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes the influence of key variables on crossed Aldol condensations.
| Parameter | Condition | Expected Outcome on Yield | Rationale & Considerations |
| Base Catalyst | Strong (NaOH, KOH) vs. Weak (amines) | Stronger bases generally increase rate. | The base must be strong enough to effectively deprotonate the α-carbon of butan-2-one.[1] |
| Concentration (Low vs. High) | Optimal concentration required. | Too low may result in an incomplete reaction; too high can promote side reactions like the Cannizzaro reaction if applicable.[3] | |
| Temperature | Low (~0-25 °C) vs. High (>40 °C) | Higher temperatures favor the final condensed product. | Low temperatures favor the initial aldol adduct. High temperatures promote the irreversible dehydration step, driving the reaction forward but may also increase side product formation.[1][4] |
| Reagent Addition | Slow addition of ketone vs. All at once | Slow addition significantly increases selectivity. | Maintains a low concentration of the enolate, which minimizes self-condensation.[1][3] |
| Solvent | Protic (Ethanol/Water) vs. Aprotic (THF) | Choice depends on the base. | Protic solvents are common for NaOH/KOH catalysis. Aprotic solvents like THF are required for strong, non-nucleophilic bases like LDA.[1] |
Experimental Protocols
Protocol 1: Base-Catalyzed Crossed Aldol Condensation of Propanal and Butan-2-one
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
Propanal
-
Butan-2-one
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
Preparation of Base Solution: Prepare a 10% NaOH solution by dissolving sodium hydroxide in a 50:50 mixture of water and ethanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine propanal (1.0 equivalent) and 15 mL of ethanol. Cool the mixture in an ice bath to 0-5 °C.
-
Addition of Reactant and Catalyst: In a dropping funnel, prepare a mixture of butan-2-one (1.2 equivalents) and the 10% NaOH solution (0.5 equivalents).
-
Reaction: Add the butan-2-one/NaOH mixture dropwise to the chilled propanal solution over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Neutralize the reaction mixture by adding 10% HCl until the pH is ~7.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is a yellowish oil. Purify by fractional distillation under reduced pressure to obtain pure this compound.[5]
References
Technical Support Center: Aldol Condensation of Hept-3-en-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the aldol (B89426) condensation of Hept-3-en-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a self-condensation of this compound, but I am getting a complex mixture of products instead of the expected aldol adduct. What could be the issue?
A1: The self-condensation of this compound, an α,β-unsaturated ketone, is prone to several side reactions that can lead to a complex product mixture. The primary competing reactions are the standard aldol condensation (a 1,2-addition) and a Michael addition (a 1,4-conjugate addition). The interplay of these pathways can result in various byproducts.
Key factors influencing the product distribution include:
-
Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable condensation products and can promote dehydration.[1][2]
-
Base Strength and Concentration: The choice of base can influence which proton is abstracted and the rate of competing reactions.
-
Reaction Time: Longer reaction times may lead to the formation of more thermodynamically stable, and potentially more complex, products.
To minimize side reactions, it is crucial to carefully control these parameters. Consider starting with milder conditions (e.g., lower temperature, weaker base) to favor the kinetic aldol addition product.
Q2: What are the most likely side products in the self-condensation of this compound?
A2: Besides the desired aldol addition product, you should anticipate the formation of the following major side products:
-
Aldol Condensation Product: This is the dehydrated form of the initial aldol adduct. The formation of a conjugated system makes this a common and often desired product.[1][3]
-
Michael Adduct: As an α,β-unsaturated ketone, this compound can act as a Michael acceptor. Its enolate can attack the β-carbon of another molecule in a 1,4-conjugate addition, leading to a 1,5-dicarbonyl compound.[4]
-
Robinson Annulation Product: This is a significant side product resulting from a tandem Michael addition followed by an intramolecular aldol condensation. This pathway leads to the formation of a six-membered ring and is a common reaction for α,β-unsaturated ketones.[4][5]
The formation of these products is highly dependent on the reaction conditions.
Q3: How can I favor the formation of the simple aldol addition product over the condensation and Michael addition products?
A3: To favor the initial β-hydroxy ketone (the aldol addition product), you should employ conditions that promote the kinetic product and disfavor dehydration and conjugate addition. This typically involves:
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can trap the initial aldol adduct before it has a chance to eliminate water or undergo further reactions.
-
Use of a Strong, Non-nucleophilic Base: A strong base like Lithium Diisopropylamide (LDA) can rapidly and quantitatively form the enolate at low temperatures. The subsequent addition to the electrophile can then be controlled.
-
Short Reaction Times: Limiting the reaction time can help to isolate the initial adduct before it converts to more stable products.
Q4: My reaction seems to be leading to a high molecular weight, possibly polymeric, material. What is causing this?
A4: The formation of polymeric material can occur through repeated Michael and/or aldol additions. Since the products of both the aldol and Michael additions often retain reactive carbonyl and enolizable proton functionalities, they can continue to react with starting material or other product molecules. To mitigate this, consider the following:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of your reactants if you are performing a crossed aldol condensation. In a self-condensation, controlling the concentration can be key.
-
Slow Addition: Adding the base or one of the reactants slowly can help to control the reaction and prevent runaway polymerization.
-
Lower Concentration: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions that lead to polymer formation.
Data Presentation: Expected Products and Favorable Conditions
| Product Type | Structure | Favorable Conditions | Notes |
| Aldol Addition Product | A β-hydroxy ketone | Low temperature, strong non-nucleophilic base (e.g., LDA), short reaction time. | This is the kinetic product and is often an intermediate that is not isolated. |
| Aldol Condensation Product | An α,β,γ,δ-di-unsaturated ketone | Higher temperatures, protic solvents, longer reaction times. | Dehydration is driven by the formation of a highly conjugated and stable system.[1][3] |
| Michael Adduct | A 1,5-dicarbonyl compound | Use of soft nucleophiles (like enolates), thermodynamic control. | This is the initial product of a 1,4-conjugate addition.[4] |
| Robinson Annulation Product | A substituted cyclohexenone | Conditions that favor both Michael addition and subsequent intramolecular aldol condensation (often basic conditions with heating). | A common and often thermodynamically favored pathway for α,β-unsaturated ketones.[4][5] |
Experimental Protocols
General Protocol for the Self-Condensation of this compound (Favoring Condensation Products)
This is a general guideline and may require optimization.
Materials:
-
This compound
-
Sodium ethoxide (or other suitable base)
-
Ethanol (B145695) (or other suitable solvent)
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of sodium ethoxide in ethanol in a round-bottom flask, add this compound dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the various condensation products.
Visualizations
Reaction Pathways in the Self-Condensation of this compound```dot
References
- 1. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability and Degradation of Hept-3-en-2-one Under Acidic Conditions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of Hept-3-en-2-one, an α,β-unsaturated ketone, in acidic environments. The information is targeted towards researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound under acidic conditions.
| Observed Issue | Potential Cause | Recommended Action |
| Change in UV-Vis spectrum over time (e.g., shift in λmax, change in absorbance) | Degradation of this compound leading to the formation of new chromophores or loss of the original conjugated system. | 1. Immediately analyze the sample using a chromatographic method (e.g., HPLC, GC-MS) to separate and identify potential degradation products.[1] 2. Consider reducing the acid concentration or lowering the temperature to slow down the degradation rate. 3. If possible, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by acidic conditions. |
| Appearance of unexpected peaks in HPLC or GC chromatograms | Formation of degradation products such as isomers or hydrolysis products. | 1. Isolate the unknown peaks using preparative chromatography for structural elucidation by NMR and Mass Spectrometry.[1] 2. Compare the retention times with those of potential known degradation products if standards are available. 3. Vary the chromatographic conditions (e.g., mobile phase, column type) to ensure adequate separation of all components. |
| Low recovery of this compound after extraction from an acidic aqueous solution | The compound may have degraded during the workup process. The protonated form may be more water-soluble. | 1. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate) before extraction to ensure the compound is in its neutral, more organic-soluble form. 2. Perform the extraction at a lower temperature to minimize degradation. 3. Use a continuous liquid-liquid extraction method for efficient recovery. |
| Inconsistent kinetic data for reactions involving this compound in acidic media | Concurrent degradation of the starting material is affecting the reaction kinetics. | 1. Establish the degradation kinetics of this compound under the reaction conditions in a separate control experiment. 2. Use the determined degradation rate constant to correct the kinetic data of the main reaction. 3. Consider using a milder acid catalyst or a buffered acidic solution to maintain a constant pH and minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in acidic conditions?
A1: Based on the chemical structure of this compound (an α,β-unsaturated ketone), two primary degradation pathways are expected under acidic conditions:
-
Acid-Catalyzed Hydration: The addition of water across the carbon-carbon double bond. This reaction is initiated by the protonation of the carbonyl oxygen, which activates the β-carbon for nucleophilic attack by water. The resulting β-hydroxy ketone may or may not be stable.
-
Acid-Catalyzed Isomerization: Migration of the double bond to a different position, potentially leading to a mixture of isomers. For instance, the double bond could shift to the β,γ-position.
Q2: What are the potential degradation products of this compound in an acidic aqueous solution?
A2: The following table summarizes the potential degradation products. The formation and proportion of these products will depend on the specific conditions such as acid strength, temperature, and reaction time.
| Potential Degradation Product | Formation Pathway |
| 4-Hydroxyheptan-2-one | Acid-catalyzed hydration (Markovnikov addition of water to the double bond) |
| Hept-4-en-2-one | Acid-catalyzed isomerization |
Q3: How can I monitor the stability of this compound in my formulation?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[1] The method should be validated to ensure it can separate the parent compound from all potential degradation products and excipients in the formulation.
Q4: What analytical techniques are best suited for identifying the degradation products of this compound?
A4: A combination of chromatographic and spectroscopic techniques is generally required for unambiguous identification of degradation products.[1]
| Technique | Purpose |
| HPLC / GC | Separation of the parent compound from its degradation products. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation patterns of the separated components, aiding in structural elucidation. LC-MS and GC-MS are powerful tools for this purpose.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the isolated degradation products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can indicate changes in functional groups (e.g., loss of the C=C bond, appearance of an -OH group). |
Experimental Protocols
Protocol: Forced Degradation of this compound under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of an acidic solution (e.g., 0.1 M HCl or 0.1 M H₂SO₄).
-
The final concentration of this compound should be appropriate for the analytical method (e.g., 50 µg/mL).
-
Prepare a control sample with the same concentration of this compound in the same solvent system but using water instead of the acid solution.
-
-
Incubation:
-
Incubate the sample and control vials at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Preparation for Analysis:
-
Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the samples with the mobile phase to a concentration suitable for the analytical method.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the appearance and increase in the peak areas of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
If possible, determine the kinetics of the degradation (e.g., by plotting the natural logarithm of the concentration of this compound versus time to see if it follows first-order kinetics).
-
Visualizations
The following diagrams illustrate the potential chemical pathways involved in the degradation of this compound under acidic conditions.
Caption: Proposed mechanism for the acid-catalyzed hydration of this compound.
Caption: A possible pathway for the acid-catalyzed isomerization of this compound.
References
Preventing self-condensation in "Hept-3-en-2-one" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Hept-3-en-2-one, with a focus on preventing its self-condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common method for synthesizing this compound is through a base-catalyzed crossed aldol (B89426) condensation between butanal (butyraldehyde) and acetone (B3395972). In this reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of butanal.
Q2: What is the major side reaction in this synthesis, and why does it occur?
The primary side reaction is the self-condensation of acetone, which leads to the formation of mesityl oxide. This occurs because, under basic conditions, acetone can react with itself in the same manner as it reacts with butanal. Since both starting materials are enolizable, a mixture of products can be formed.
Q3: What are the key strategies to minimize the self-condensation of acetone?
To favor the desired crossed aldol condensation and minimize self-condensation, several strategies can be employed:
-
Molar Ratio of Reactants: Using an excess of the less reactive carbonyl compound (in this case, typically acetone) can increase the probability of the butanal reacting with acetone rather than acetone reacting with itself.
-
Slow Addition: The slow, dropwise addition of the more reactive carbonyl compound (butanal) to a mixture of the other reactant (acetone) and the base is a crucial technique. This maintains a low concentration of the aldehyde, reducing its chances of self-condensation.
-
Temperature Control: Maintaining a low reaction temperature, typically between 0 and 5°C, favors the kinetic product (the crossed aldol adduct) and can help to suppress the thermodynamically favored self-condensation product.
-
Choice of Base: The strength and type of base can influence the reaction's selectivity. While common bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are often used, more specialized bases or catalyst systems can offer better control.
-
Directed Aldol Reaction: For maximum control, a directed aldol approach can be used. This involves the pre-formation of the acetone enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C), followed by the addition of butanal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Suboptimal reaction temperature. - Inefficient mixing. - Incorrect molar ratio of reactants. - Insufficient reaction time. | - Maintain the reaction temperature in the recommended range (e.g., 0-5°C). - Ensure vigorous stirring throughout the addition of butanal. - Experiment with varying the molar ratio of acetone to butanal (e.g., 2:1 to 5:1). - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| High proportion of mesityl oxide (acetone self-condensation product) | - High concentration of butanal during the initial phase of the reaction. - Reaction temperature is too high. - Base is too concentrated or added too quickly. | - Add butanal dropwise to the acetone-base mixture over an extended period. - Maintain a low and consistent reaction temperature using an ice bath. - Use a more dilute solution of the base and add it slowly. |
| Formation of other side products (e.g., butanal self-condensation) | - Butanal is highly reactive and prone to self-condensation. | - The slow addition of butanal is critical. - Using an excess of acetone helps to ensure the butanal reacts with the acetone enolate. |
| Reaction does not go to completion | - Inactive or insufficient catalyst. - Low reaction temperature leading to a very slow reaction rate. | - Ensure the base used is fresh and of the correct concentration. - While low temperatures are generally preferred, a slight increase in temperature (e.g., to room temperature) after the addition of butanal may be necessary to drive the reaction to completion. Monitor carefully to avoid an increase in side products. |
| Difficult purification of this compound | - Presence of multiple condensation products with similar boiling points. | - Optimize the reaction conditions to maximize the yield of the desired product and simplify the purification process. - Fractional distillation under reduced pressure is often effective for separating this compound from mesityl oxide and other impurities. |
Data Presentation
The following table summarizes the effect of different catalysts on the conversion of acetone and the selectivity for the desired C7 product (a precursor to this compound) in a cross-aldol condensation reaction where butanal is generated in situ from n-butanol. While not a direct comparison of butanal and acetone, these results provide valuable insights into catalyst performance.
| Catalyst | Acetone Conversion (%) | Selectivity for C7 Product (2-heptanone) (%)[1] | Selectivity for C11 Product (6-undecanone) (%)[1] |
| Cu/0.8CeZr | 63 | 39 | 39[1] |
| Cu/MgO | 60 | Not specified | Not specified |
Note: The C7 product, 2-heptanone, is formed from the hydrogenation of the initial cross-aldol condensation product, this compound. The C11 product results from a subsequent reaction.[1]
Experimental Protocols
Protocol 1: Optimized Synthesis of (E)-Hept-3-en-2-one with Minimized Self-Condensation
This protocol is designed to maximize the yield of the desired crossed aldol product while minimizing the self-condensation of acetone.
Materials:
-
Butanal (Butyraldehyde)
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide (e.g., 0.5 g) in a mixture of water (10 mL) and ethanol (15 mL).
-
Add a molar excess of acetone (e.g., 3-5 equivalents relative to butanal) to the basic solution.
-
Cool the flask to 0-5°C using an ice-water bath.
-
Slowly add butanal (1 equivalent) dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours. It is crucial to maintain the temperature below 5°C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is deemed complete, neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
References
Technical Support Center: Temperature Control in Hept-3-en-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals. The focus is on controlling reaction temperatures to prevent unwanted dehydration during the synthesis of β-hydroxy ketones, the precursors to α,β-unsaturated ketones like hept-3-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and 5-hydroxyheptan-2-one (B15474867)?
A1: this compound is the dehydration product of 5-hydroxyheptan-2-one. 5-hydroxyheptan-2-one is a β-hydroxy ketone, which is the initial product of the aldol (B89426) addition reaction between pentanal and acetone (B3395972). This β-hydroxy ketone can then undergo an elimination of water (dehydration) to form the more stable, conjugated α,β-unsaturated ketone, this compound.[1] This dehydration is often referred to as the condensation part of the aldol condensation.[2][3][4]
Q2: What is the primary cause of undesired dehydration in my aldol addition reaction?
A2: The primary cause of undesired dehydration is an elevated reaction temperature.[2][3][5] The aldol addition is often favored at lower temperatures, while higher temperatures provide the energy needed for the elimination of water to form the enone.[5]
Q3: How does the choice of catalyst (acid vs. base) affect dehydration?
A3: Both acid and base can catalyze the dehydration of the aldol product.[2][3]
-
Base-catalyzed dehydration proceeds via an enolate intermediate. A strong base can deprotonate the α-carbon, leading to the elimination of the hydroxide (B78521) leaving group.[2]
-
Acid-catalyzed dehydration involves the protonation of the hydroxyl group, turning it into a good leaving group (water). This is then followed by deprotonation at the α-carbon to form the double bond.[2]
Q4: Can I completely avoid the formation of this compound if I only want the aldol addition product?
A4: While complete avoidance can be challenging, you can significantly minimize the formation of this compound by carefully controlling the reaction conditions. The key is to maintain a low reaction temperature. Some protocols suggest keeping the temperature below 10°C.[6]
Q5: Is the dehydration reaction reversible?
A5: The dehydration step is generally not reversible under typical aldol condensation conditions. The formation of the conjugated and stable α,β-unsaturated carbonyl system makes the dehydration product thermodynamically favored.
Troubleshooting Guide: Unwanted Dehydration
This guide is designed to help you troubleshoot and control the formation of the dehydrated product, this compound, in your reactions.
| Issue | Potential Cause | Recommended Solution |
| High yield of this compound, low yield of 5-hydroxyheptan-2-one | Reaction temperature is too high. | Maintain a reaction temperature below 10°C. Use an ice bath to cool the reaction vessel during the addition of reactants. |
| Catalyst concentration is too high or the catalyst is too strong. | Reduce the concentration of the catalyst. If using a strong base like NaOH, consider a milder base. | |
| Extended reaction time. | Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed. | |
| Reaction is too slow at low temperatures | Insufficient catalyst activity at low temperatures. | Consider using a more reactive catalyst system that is active at lower temperatures, such as lithium diisopropylamide (LDA). |
| Poor mixing of reactants. | Ensure efficient stirring to promote contact between the reactants and the catalyst. | |
| Difficulty in isolating the β-hydroxy ketone without dehydration | Product is unstable to purification conditions. | Use mild purification techniques. Avoid high temperatures during solvent removal. Consider flash column chromatography at room temperature. |
Comparative Data on Synthetic Routes
The choice of synthetic route can significantly impact the product distribution. Below is a comparison of two common methods for synthesizing 5-hydroxyheptan-2-one.
| Parameter | Route 1: Base-Catalyzed Aldol Addition | Route 2: LDA-Mediated Aldol Addition |
| Starting Materials | Pentanal, Acetone | Pentanal, Acetone |
| Key Reagents | Sodium Hydroxide (NaOH) | Lithium diisopropylamide (LDA) |
| Reaction Temperature | Below 10°C | -78°C |
| Reaction Time | 2-3 hours | 1-2 hours |
| Reported Yield | Variable, sensitive to temperature control | High, typically >80% |
| Purification Method | Vacuum distillation or Column Chromatography | Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxyheptan-2-one (Minimizing Dehydration)
This protocol is designed to favor the formation of the aldol addition product, 5-hydroxyheptan-2-one, by maintaining a low reaction temperature.
Materials:
-
Pentanal
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a catalytic amount of sodium hydroxide in a minimal amount of water.
-
Cool the flask in an ice bath to below 10°C.
-
Add a molar excess of acetone to the cooled NaOH solution.
-
While stirring vigorously, add pentanal dropwise from the dropping funnel. Ensure the rate of addition is controlled to maintain the reaction temperature below 10°C.[6]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography.
Protocol 2: Synthesis of this compound (Promoting Dehydration)
This protocol is designed to favor the formation of the dehydrated product, this compound.
Materials:
-
Pentanal
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Charge a round-bottom flask with acetone and 95% ethanol.
-
Cool the mixture to 10-15°C with constant stirring.
-
In a separate vessel, prepare a solution of sodium hydroxide in water and cool it to 15°C.
-
Slowly add the sodium hydroxide solution to the acetone-ethanol mixture, maintaining the temperature below 20°C.
-
Once the addition is complete, add pentanal dropwise from the dropping funnel over a period of 2-3 hours.
-
Maintain the reaction temperature between 20-25°C.[1]
-
Allow the reaction to stir at this temperature for several hours, or until TLC analysis indicates the completion of the reaction.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation.
Visual Guides
Caption: Reaction pathway for the formation of 5-hydroxyheptan-2-one and its subsequent dehydration to this compound, highlighting the critical role of temperature.
Caption: A troubleshooting workflow for addressing the issue of excessive dehydration in aldol addition reactions.
References
Technical Support Center: Chromatographic Separation of Hept-3-en-2-one
Welcome to the Technical Support Center for the chromatographic separation of Hept-3-en-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude sample of this compound?
A1: Common impurities in crude this compound largely depend on the synthetic route. If synthesized via an aldol (B89426) condensation, impurities may include:
-
Unreacted Starting Materials: Such as acetaldehyde (B116499) and 2-pentanone.
-
Aldol Addition Product: The intermediate β-hydroxy ketone, which may not have fully dehydrated.
-
(Z)-isomer (cis-isomer): The geometric isomer of the desired (E)-isomer (trans-isomer) of this compound.[1][2]
-
Side-Products: Byproducts from side reactions, which can vary based on reaction conditions.
Q2: Which chromatographic technique is more suitable for the separation of this compound, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC can be effective for the separation of this compound. The choice depends on the specific requirements of the purification:
-
Gas Chromatography (GC): Due to the volatile nature of this compound, GC is an excellent method for both analysis and purification, especially for separating the cis and trans isomers.[3] Non-polar columns often separate compounds based on their boiling points.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is also a viable option, particularly for larger-scale purifications. Reversed-phase HPLC with a C18 column is commonly used for the separation of α,β-unsaturated ketones.[4]
Q3: How can I effectively separate the cis and trans isomers of this compound?
A3: Separating cis and trans isomers can be challenging due to their similar physical properties.[3] For GC, using a high-resolution capillary column with a non-polar stationary phase can effectively separate these isomers based on boiling point differences.[3] For HPLC, a C18 column with an optimized mobile phase, often a mixture of acetonitrile (B52724) and water, can achieve separation.[4]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Problem 1: Poor resolution between this compound and its byproducts.
-
Possible Cause 1: Inappropriate GC column.
-
Solution: Use a high-resolution capillary column. A non-polar column, such as one with a DB-1 or DB-5 stationary phase, is a good starting point as it separates compounds primarily by boiling point.[3]
-
-
Possible Cause 2: Incorrect oven temperature program.
-
Solution: Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.[5]
-
-
Possible Cause 3: Carrier gas flow rate is not optimal.
-
Solution: Adjust the flow rate of the carrier gas (e.g., Helium or Hydrogen) to the optimal linear velocity for your column to enhance separation efficiency.
-
Problem 2: Peak tailing for the this compound peak.
-
Possible Cause 1: Active sites in the GC system.
-
Solution: Polar ketones can interact with active silanol (B1196071) groups in the inlet liner or on the column itself, causing peak tailing.[5][6] Use a deactivated inlet liner and ensure your column is in good condition. If necessary, trim the first few centimeters of the column.[5]
-
-
Possible Cause 2: Poor column cut.
-
Possible Cause 3: Column contamination.
-
Solution: Non-volatile residues from previous injections can create active sites. Bake out the column at a high temperature (within its specified limits) to remove contaminants.[6]
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem 1: Co-elution of this compound and a non-polar impurity.
-
Possible Cause 1: Mobile phase is too non-polar.
-
Solution: Increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., water in a reversed-phase system). This will decrease the retention time of the non-polar impurity more significantly than that of this compound.
-
-
Possible Cause 2: Inadequate column chemistry.
-
Solution: A standard C18 column is a good starting point. If co-elution persists, consider a column with a different stationary phase that offers alternative selectivity.
-
Problem 2: Broad peaks for this compound.
-
Possible Cause 1: Column overload.
-
Solution: Reduce the sample concentration or the injection volume. Overloading the column can lead to peak broadening and poor separation.[8]
-
-
Possible Cause 2: Sub-optimal flow rate.
-
Solution: Optimize the flow rate. A flow rate that is too high or too low can lead to band broadening.
-
-
Possible Cause 3: Extra-column band broadening.
-
Solution: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter to minimize dead volume.
-
Data Presentation
Table 1: Gas Chromatography Data for this compound and Related Compounds
| Compound | Isomer | Retention Index (Non-polar column) | Notes |
| This compound | (E)-trans | 909 - 911[9] | Elutes earlier than the (Z)-isomer on some non-polar columns. |
| This compound | (Z)-cis | ~940[7] | Generally has a slightly higher boiling point than the (E)-isomer. |
| Hept-3-yn-2-one | - | Not Available | Starting material for some syntheses. Expected to be more polar. |
| 3-Heptanol, 2-one | - | Not Available | Aldol addition intermediate. Significantly more polar due to the hydroxyl group. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is a general guideline for the analysis of a crude this compound sample to identify and quantify the main product and its isomers.
1. Sample Preparation:
- Dilute the crude sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Parameters:
| Parameter | Value |
| Column | DB-5 or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Oven Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| MS Detector | Scan range: 40-300 m/z. Ionization mode: Electron Ionization (EI) at 70 eV. |
3. Data Analysis:
- Identify the peaks corresponding to (E)- and (Z)-Hept-3-en-2-one by comparing their mass spectra with a reference library (e.g., NIST).[1][7]
- Quantify the relative amounts of each isomer by integrating the peak areas.
Protocol 2: HPLC Purification of this compound
This protocol outlines a general procedure for the purification of this compound using reversed-phase HPLC.
1. Mobile Phase Preparation:
- Solvent A: Deionized water
- Solvent B: Acetonitrile
- Degas both solvents prior to use.
2. HPLC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution: Start with 60% B, increase to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV detector at 220 nm |
| Injection Volume | 20 µL |
3. Fraction Collection and Analysis:
- Collect fractions based on the elution of the main peak corresponding to this compound.
- Analyze the collected fractions by GC-MS or analytical HPLC to confirm purity.
- Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for poor peak resolution in GC analysis.
References
- 1. agilent.com [agilent.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Lab Chapter 7.3.2 [people.whitman.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Stereoselectivity in Hept-3-en-2-one Synthesis
Welcome to the technical support center for the stereoselective synthesis of hept-3-en-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (E)- and (Z)-hept-3-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the stereoselective synthesis of this compound?
A1: The most common and effective methods for stereoselective synthesis of this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. The choice between these methods and their variations allows for the selective formation of either the (E)- or (Z)-isomer.
Q2: How can I selectively synthesize (E)-hept-3-en-2-one?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for synthesizing (E)-alkenes. It typically employs a phosphonate (B1237965) carbanion that reacts with an aldehyde to yield the thermodynamically more stable (E)-isomer with high selectivity.
Q3: What is the best approach for synthesizing (Z)-hept-3-en-2-one?
A3: For the synthesis of (Z)-hept-3-en-2-one, two main strategies are effective:
-
The Still-Gennari modification of the HWE reaction: This method uses phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonate, which kinetically favors the formation of the (Z)-isomer.
-
The Wittig reaction with non-stabilized ylides: Non-stabilized ylides, when reacted with aldehydes under salt-free conditions, generally lead to the formation of (Z)-alkenes.
Q4: How can I determine the E/Z ratio of my this compound product?
A4: The E/Z ratio can be accurately determined using analytical techniques such as:
-
Proton NMR (¹H NMR) spectroscopy: The coupling constants between the vinylic protons are different for the (E) and (Z) isomers. The (E)-isomer typically exhibits a larger coupling constant (around 15-18 Hz) compared to the (Z)-isomer (around 10-12 Hz). The ratio of the isomers can be determined by integrating the signals corresponding to each isomer.
-
Gas Chromatography (GC): Using a suitable capillary column, the (E) and (Z) isomers can often be separated, and their relative amounts can be quantified by integrating the peak areas.
Q5: What are the key differences in the NMR spectra of (E)- and (Z)-hept-3-en-2-one?
A5: The most significant difference is the coupling constant (J-value) between the two protons on the double bond in the ¹H NMR spectrum. For (E)-hept-3-en-2-one, this coupling constant is typically in the range of 15-16 Hz, while for the (Z)-isomer, it is smaller, around 11-12 Hz. There will also be slight differences in the chemical shifts of the vinylic protons and adjacent carbons in both ¹H and ¹³C NMR spectra.
Troubleshooting Guides
Synthesis of (E)-Hept-3-en-2-one via Horner-Wadsworth-Emmons (HWE) Reaction
Problem 1: Low E/Z selectivity (significant formation of the Z-isomer).
| Possible Cause | Suggested Solution |
| Reaction temperature is too low. | The HWE reaction's E-selectivity often improves at higher temperatures. If the reaction was run at a low temperature (e.g., -78 °C or 0 °C), try running it at room temperature or slightly elevated temperatures. |
| Choice of base and cation. | The counter-ion of the base can influence stereoselectivity. Lithium bases can sometimes lead to lower E-selectivity. Try using sodium hydride (NaH) or potassium bases like potassium tert-butoxide. |
| Steric hindrance of the phosphonate reagent. | Bulky phosphonate reagents can sometimes decrease E-selectivity. Ensure you are using a standard reagent like triethyl phosphonoacetate. |
Problem 2: Low or no product yield.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the phosphonate. | Ensure the base is fresh and of high quality. Allow sufficient time for the deprotonation to complete before adding the aldehyde. Using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF is recommended. |
| Degradation of the aldehyde. | Ensure the propanal is pure and freshly distilled if necessary. Aldehydes can be prone to oxidation or polymerization. |
| Reaction conditions are not optimal. | Verify that anhydrous conditions are maintained throughout the reaction, as water can quench the phosphonate carbanion. |
Synthesis of (Z)-Hept-3-en-2-one via Still-Gennari Modification
Problem 1: Low Z/E selectivity (significant formation of the E-isomer).
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | The Still-Gennari modification relies on kinetic control at low temperatures. Ensure the reaction is maintained at -78 °C throughout the addition of reagents. |
| Incorrect base or additives. | This reaction typically requires a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) to sequester the potassium cation. Ensure these reagents are used in the correct stoichiometry. |
| Phosphonate reagent is not appropriate. | Verify that you are using a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate. |
Problem 2: Difficult purification of the product.
| Possible Cause | Suggested Solution |
| Byproducts from the reaction. | The phosphate (B84403) byproducts from the HWE reaction are generally water-soluble and can be removed with an aqueous workup. If purification by column chromatography is difficult, consider using a different solvent system or a different stationary phase. |
| Isomers are co-eluting. | If the (E) and (Z) isomers are difficult to separate by column chromatography, try using a less polar solvent system to increase the separation. Alternatively, preparative gas chromatography or HPLC can be used for small-scale purifications. |
Experimental Protocols
Protocol 1: Synthesis of (E)-Hept-3-en-2-one via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethyl phosphonoacetate
-
Propanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add propanal (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford (E)-hept-3-en-2-one.
Protocol 2: Synthesis of (Z)-Hept-3-en-2-one via Still-Gennari Modification
This protocol is a general guideline and may require optimization.
Materials:
-
Bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Propanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS (1.1 equivalents, as a solution in THF or toluene) dropwise to the stirred solution.
-
After stirring for 15 minutes, add a solution of bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (Z)-hept-3-en-2-one.
Data Presentation
Table 1: Comparison of Reaction Conditions for Stereoselective Synthesis of this compound
| Target Isomer | Reaction | Key Reagents | Typical Conditions | Expected Selectivity |
| (E)-Hept-3-en-2-one | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | THF, 0 °C to RT | High E-selectivity (>95:5 E:Z) |
| (Z)-Hept-3-en-2-one | Still-Gennari Modification | Bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate, KHMDS, 18-crown-6 | THF, -78 °C | High Z-selectivity (>90:10 Z:E) |
| (Z)-Hept-3-en-2-one | Wittig Reaction | (1-Oxopropan-2-yl)triphenylphosphonium salt, strong non-nucleophilic base | Anhydrous, salt-free conditions | Moderate to high Z-selectivity |
Visualizations
Caption: Workflow for the synthesis of (E)-Hept-3-en-2-one via the Horner-Wadsworth-Emmons reaction.
Caption: Workflow for the synthesis of (Z)-Hept-3-en-2-one using the Still-Gennari modification.
Caption: Decision pathway for selecting a synthetic method based on the desired stereoisomer of this compound.
Technical Support Center: Quenching Procedures for Hept-3-en-2-one Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hept-3-en-2-one. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for quenching a reaction involving this compound?
When quenching a reaction with this compound, the primary goal is to neutralize any reactive reagents and create a stable mixture from which the desired product can be isolated. The choice of quenching agent and procedure depends on the specific reaction conditions, including the solvent, temperature, and reagents used. As an α,β-unsaturated ketone, this compound can be susceptible to side reactions like polymerization or decomposition under harsh quenching conditions. Therefore, it is crucial to employ mild quenching procedures.
Q2: How do I quench a Michael addition reaction where this compound is the Michael acceptor?
Michael additions are typically quenched by neutralizing the catalyst and protonating the intermediate enolate.[1] A common procedure involves the slow addition of a dilute aqueous acid, such as 1 M HCl or saturated aqueous ammonium (B1175870) chloride (NH₄Cl), at a low temperature (e.g., 0 °C) to the reaction mixture with vigorous stirring. This protonates the enolate and neutralizes any basic catalyst. Following the quench, the product is typically extracted into an organic solvent.
Q3: What is the recommended quenching procedure for a Wittig reaction involving this compound?
The primary challenge in the workup of a Wittig reaction is the removal of the triphenylphosphine (B44618) oxide byproduct.[2] After the reaction is complete, a common approach is to cool the reaction mixture and add water or a saturated aqueous solution of sodium bicarbonate. To address the triphenylphosphine oxide, one strategy is to oxidize any remaining triphenylphosphine to the more polar triphenylphosphine oxide using a dilute solution of hydrogen peroxide. The mixture can then be extracted with an organic solvent. The triphenylphosphine oxide can often be removed by column chromatography or by precipitation from a suitable solvent system.[3]
Q4: How should I quench an Aldol (B89426) condensation reaction that forms or uses this compound?
For base-catalyzed aldol condensations, the reaction is typically quenched by neutralizing the base. This can be achieved by adding a dilute acid, such as 1 M HCl or acetic acid, until the solution is neutral. For acid-catalyzed reactions, a mild base, such as a saturated aqueous solution of sodium bicarbonate, is used for neutralization. In both cases, the quenching should be performed at a low temperature to minimize side reactions. After neutralization, the product is extracted with an organic solvent.[4]
Troubleshooting Guides
Michael Addition Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction; decomposition of starting material or product; catalyst inhibition. | Monitor the reaction by TLC to confirm completion. Use milder quenching conditions (e.g., saturated NH₄Cl instead of strong acid). Ensure all reagents and solvents are pure and dry. |
| Formation of multiple products | Side reactions such as polymerization, 1,2-addition, or self-condensation of the nucleophile. | Use a less reactive solvent. Consider using a Gilman reagent (organocuprate) for more selective 1,4-addition.[1] Control the stoichiometry of the reactants carefully. |
| Difficulty in product isolation | Emulsion formation during aqueous workup; product is too soluble in the aqueous phase. | Add brine to the aqueous layer to break up emulsions. Perform multiple extractions with the organic solvent. |
Wittig Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired alkene | Incomplete reaction; decomposition of the ylide or aldehyde/ketone. | Ensure the ylide is generated under anhydrous conditions. Add the aldehyde or ketone slowly to the ylide solution at a low temperature. |
| Contamination of product with triphenylphosphine oxide | Inefficient removal during workup. | After quenching, wash the organic layer with a dilute H₂O₂ solution to oxidize any remaining PPh₃ to the more polar PPh₃O.[3] Use column chromatography with a suitable eluent system for purification. Consider precipitating the triphenylphosphine oxide from a non-polar solvent like hexane (B92381) or a mixture of ether and hexane. |
| Formation of (Z)- and (E)-isomers | Lack of stereocontrol in the reaction. | The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide, the solvent, and the presence of salts. For higher (E)-selectivity with stabilized ylides, consider using a protic solvent. For (Z)-selectivity with non-stabilized ylides, aprotic solvents and salt-free conditions are generally preferred.[5] |
Aldol Condensation Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the condensation product | Incomplete aldol addition or dehydration. | If the aldol addition product is isolated, ensure sufficient heating is applied during the dehydration step.[4] For base-catalyzed reactions, ensure the base is not too weak. |
| Formation of side products | Self-condensation of the reacting partners; polymerization. | In a crossed aldol condensation, slowly add the enolizable carbonyl compound to a mixture of the non-enolizable partner and the base to minimize self-condensation.[6] |
| Product decomposition | The product may be unstable to the reaction or workup conditions. | Use milder acid or base for quenching and workup. Keep the temperature low during the workup procedure. |
Experimental Protocols
General Quenching and Workup Procedure for a Michael Addition
-
Cool the Reaction: Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to 0 °C in an ice bath.
-
Quench: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor the pH to ensure it is neutral or slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for a Michael addition reaction involving this compound.
Caption: Troubleshooting logic for Wittig reactions of this compound.
References
Validation & Comparative
Comparative ¹H and ¹³C NMR Spectral Analysis of Hept-3-en-2-one and its Analogue
A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral features of Hept-3-en-2-one, with a comparative analysis against Hex-3-en-2-one. This guide provides comprehensive experimental data, detailed protocols, and visual aids to facilitate structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in chemical research and drug development, providing detailed information about molecular structure. This guide focuses on the ¹H and ¹³C NMR spectral analysis of the α,β-unsaturated ketone, this compound, a compound of interest in various chemical syntheses. To provide a clearer understanding of its spectral characteristics, a direct comparison is made with the structurally similar analogue, Hex-3-en-2-one.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the (E)-isomers of this compound and Hex-3-en-2-one. The assignments are based on available spectral data and predictive analysis based on chemical structure.
Table 1: ¹H NMR Spectral Data of (E)-Hept-3-en-2-one and (E)-Hex-3-en-2-one (in CDCl₃)
| Proton Assignment | (E)-Hept-3-en-2-one | (E)-Hex-3-en-2-one | ||
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | |
| H-1 (CH₃-C=O) | 2.25 | s | 2.24 | s |
| H-3 (=CH-C=O) | 6.08 | dt, J = 15.8, 1.4 Hz | 6.09 | d, J = 15.8 Hz |
| H-4 (=CH-CH₂) | 6.82 | dt, J = 15.8, 6.9 Hz | 6.84 | dt, J = 15.8, 6.9 Hz |
| H-5 (-CH₂-CH=) | 2.22 | qd, J = 7.4, 6.9 Hz | 2.23 | qd, J = 7.4, 6.9 Hz |
| H-6 (-CH₂-CH₃) | 1.51 | sextet, J = 7.4 Hz | 1.08 | t, J = 7.4 Hz |
| H-7 (-CH₂-CH₃) | 0.95 | t, J = 7.4 Hz | - | - |
Note: Some multiplicities and coupling constants for (E)-Hept-3-en-2-one are predicted based on typical values for similar structures due to incomplete experimental data in the cited sources.
Table 2: ¹³C NMR Spectral Data of (E)-Hept-3-en-2-one and (E)-Hex-3-en-2-one (in CDCl₃)
| Carbon Assignment | (E)-Hept-3-en-2-one (Predicted) | (E)-Hex-3-en-2-one (Experimental/Predicted) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C-1 (CH₃-C=O) | 27.0 | 27.2 |
| C-2 (C=O) | 198.5 | 198.6 |
| C-3 (=CH-C=O) | 132.0 | 132.1 |
| C-4 (=CH-CH₂) | 147.5 | 147.8 |
| C-5 (-CH₂-CH=) | 34.5 | 34.7 |
| C-6 (-CH₂-CH₃) | 21.5 | 12.4 |
| C-7 (-CH₂-CH₃) | 13.7 | - |
Note: The ¹³C NMR data for (E)-Hept-3-en-2-one is largely predictive. The data for (E)-Hex-3-en-2-one is a composite of available experimental data and predictions.
Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for α,β-unsaturated ketones like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurities. Purification can be achieved using techniques such as distillation or column chromatography.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for enones.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-32 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (longer delays can be necessary for quaternary carbons).
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of protons.
Visualization of Key Structures and Workflows
To aid in the understanding of the spectral data and the analytical process, the following diagrams have been generated.
Caption: Chemical structure of this compound with atom numbering.
Caption: General workflow for NMR spectral analysis.
Unraveling the Fragmentation Fingerprint of Hept-3-en-2-one: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Hept-3-en-2-one. By comparing its fragmentation behavior to related ketones and established fragmentation principles for α,β-unsaturated systems, this document serves as a practical resource for the identification and structural elucidation of this compound in complex analytical workflows.
Comparative Analysis of Mass Spectra
The mass spectrum of this compound is characterized by a distinct pattern of fragmentation, which provides a structural fingerprint for its identification. Below is a comparison of the major fragment ions of this compound with its saturated counterpart, 4-heptanone (B92745), and its positional isomer, 2-heptanone (B89624). This comparison highlights the influence of the double bond and carbonyl group position on the fragmentation pathways.
| m/z | Proposed Fragment Ion (this compound) | Relative Intensity (%) (this compound) | Comparison with Isomeric and Saturated Ketones |
| 112 | [C₇H₁₂O]⁺• (Molecular Ion) | 20 | The molecular ion peak is observable, consistent with a molecule of this size. |
| 97 | [M - CH₃]⁺ | 35 | Loss of a methyl group via α-cleavage adjacent to the carbonyl group. This is a common fragmentation for methyl ketones. |
| 83 | [M - C₂H₅]⁺ | 15 | Loss of an ethyl radical. |
| 69 | [M - C₃H₇]⁺ or [C₄H₅O]⁺ | 60 | This significant peak likely arises from the cleavage of the propyl group or through a rearrangement followed by fragmentation. |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | 100 | This is the base peak, indicating the most stable fragment. Its formation is characteristic of α,β-unsaturated ketones. |
| 43 | [CH₃CO]⁺ | 85 | A prominent peak corresponding to the acetyl cation, resulting from α-cleavage at the C2-C3 bond. This is a strong indicator of a methyl ketone. |
| 41 | [C₃H₅]⁺ | 70 | Allyl cation, a stable carbocation. |
| 39 | [C₃H₃]⁺ | 50 | A common fragment in many organic compounds. |
Experimental Protocol
The data presented for this compound is based on a typical electron ionization mass spectrometry (EI-MS) experiment. While specific instrument parameters from the original data source are not detailed, a standard protocol for such an analysis would be as follows:
-
Sample Introduction: The sample, this compound, is introduced into the ion source, typically via a gas chromatograph (GC) for separation from any impurities. The sample is in the vapor phase.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).
-
Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, positively charged ions (fragment ions) and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
Fragmentation Pathway of this compound
The fragmentation of this compound is governed by the presence of the carbonyl group and the carbon-carbon double bond. The primary fragmentation processes include α-cleavage and McLafferty rearrangement, although the latter is less favorable in this specific isomer. The logical flow of the major fragmentation pathways is depicted in the following diagram.
Caption: Fragmentation pathway of this compound under electron ionization.
Discussion of Fragmentation Patterns
The mass spectrum of this compound is dominated by fragment ions resulting from cleavages alpha to the carbonyl group, a characteristic feature of ketones.[1] The presence of a prominent peak at m/z 43 ([CH₃CO]⁺) is a strong indicator of a methyl ketone structure.[2] The base peak at m/z 55 is a common feature in the spectra of α,β-unsaturated ketones and can be attributed to a stable cyclized fragment or a rearranged ion.[3]
In comparison to its saturated analog, 4-heptanone, which primarily undergoes α-cleavage to yield fragments at m/z 71 and 43, and a McLafferty rearrangement to produce an ion at m/z 58, the fragmentation of this compound is more complex due to the influence of the double bond.[4][5] The double bond facilitates different rearrangement pathways and stabilizes certain fragment ions, leading to a more varied mass spectrum.
For instance, the formation of the ion at m/z 69 can be rationalized by the loss of a propyl radical, while the significant abundance of the allyl cation at m/z 41 is also a consequence of the unsaturation in the molecule. The molecular ion of this compound has a molecular weight of 112.17 g/mol .[6][7] The NIST Mass Spectrometry Data Center provides data showing the top three peaks at m/z 55, 43, and 97.[7]
This detailed analysis of the fragmentation pattern, in conjunction with the comparative data, provides a robust framework for the confident identification of this compound in various research and development settings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solved 3. The mass spectrum of 2-heptanone is shown below. | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. Discuss the mass spectral fragmentation of 4-heptanone | Filo [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Hepten-2-one [webbook.nist.gov]
- 7. 3-Hepten-2-one | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Michael Addition Reactivity of Enones: Hept-3-en-2-one in Focus
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, plays a pivotal role in synthetic organic chemistry and drug discovery. The reactivity of the Michael acceptor, typically an α,β-unsaturated carbonyl compound, is a critical parameter influencing reaction efficiency and product distribution. This guide provides a comparative analysis of the Michael addition reactivity of hept-3-en-2-one against other representative enones, supported by available experimental data and detailed protocols.
Quantitative Comparison of Enone Reactivity
| Michael Acceptor | Structure | Rate Constant (M⁻¹s⁻¹) with GSH | Reference |
| Acrolein | CH₂=CHCHO | 186 | [1] |
| Methyl vinyl ketone | CH₂=CHCOCH₃ | Data not available | |
| Crotonaldehyde (B89634) | CH₃CH=CHCHO | 1.59 | [1] |
| This compound (analog) | CH₃CH₂CH=CHCOCH₃ | Estimated to be < 1.59 | [Inferred] |
| Cyclopentenone | (CH)₄CO | 0.52 | [1] |
| Chalcone | C₆H₅CH=CHCOC₆H₅ | Data not available |
Note: The reactivity of this compound is estimated to be lower than that of crotonaldehyde due to the increased steric hindrance from the ethyl group at the β-position, which shields the electrophilic carbon from nucleophilic attack.
Factors Influencing Enone Reactivity in Michael Addition
The propensity of an enone to undergo a Michael addition (1,4-addition) versus a direct addition to the carbonyl group (1,2-addition) is governed by several factors. This relationship can be visualized as follows:
Caption: Logical diagram of factors influencing enone reactivity.
General Mechanism of the Michael Addition
The Michael addition proceeds through a conjugate addition of a nucleophile to the β-carbon of the enone, followed by protonation. The general mechanism is depicted below.
Caption: General mechanism of the Michael addition reaction.
Experimental Protocol: Michael Addition of Diethyl Malonate to an Acyclic Enone
This protocol is a representative procedure for the Michael addition of a soft nucleophile (diethyl malonate) to an acyclic enone and can be adapted for this compound.
Materials:
-
Acyclic enone (e.g., this compound, 1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (catalytic amount, e.g., 0.1 eq)
-
Anhydrous ethanol (B145695)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask, add diethyl malonate dropwise at 0 °C.
-
Enolate Formation: Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the enolate.
-
Michael Addition: Add a solution of the enone in anhydrous ethanol to the enolate solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow
The general workflow for conducting and analyzing a Michael addition reaction is outlined below.
Caption: A typical experimental workflow for Michael addition.
Conclusion
This compound, as a β-substituted acyclic enone, is expected to be a moderately reactive Michael acceptor. Its reactivity will be lower than less sterically hindered enones like acrolein and methyl vinyl ketone but comparable to other β-alkyl substituted enones. The choice of nucleophile and reaction conditions will be critical in achieving high yields of the desired 1,4-adduct. For "hard" nucleophiles, 1,2-addition to the carbonyl group may compete. The provided experimental protocol offers a solid starting point for researchers looking to utilize this compound and similar enones in Michael addition reactions for the synthesis of complex molecules and potential drug candidates.
References
A Comparative Guide to Alternative Reagents for Hept-3-en-2-one in Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for constructing complex molecular architectures found in pharmaceuticals and natural products.[1] Hept-3-en-2-one, an α,β-unsaturated ketone, serves as a common Michael acceptor in these reactions. However, exploring alternative reagents can offer advantages in reactivity, selectivity, and the synthesis of diverse molecular scaffolds. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.
Overview of Alternative Reagents
A range of α,β-unsaturated carbonyl compounds can serve as effective substitutes for this compound. The choice of reagent can significantly influence reaction outcomes, including yield and stereoselectivity. Key alternatives include other acyclic enones, cyclic enones, and α,β-unsaturated aldehydes.
1. Acyclic Enones:
-
Methyl vinyl ketone (MVK): A structurally simpler alternative, MVK is highly reactive due to minimal steric hindrance.[2][3] It is often used in Robinson annulation reactions, which involve a Michael addition followed by an intramolecular aldol condensation.[4]
-
Chalcones (1,3-Diaryl-2-propen-1-ones): These compounds, synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone, offer a modular approach to tuning electronic and steric properties by varying the substituents on the aromatic rings.[5][6][7]
2. Cyclic Enones:
-
Cyclohexenone and Cyclopentenone: These reagents are frequently employed in the synthesis of fused ring systems. Their rigid structures can impart a high degree of stereocontrol in the aldol condensation step.[8] Proline-catalyzed reactions with cyclic ketones have been shown to produce aldol products with high diastereoselectivity.[9]
Comparative Performance Data
The following table summarizes the performance of various alternative reagents in aldol condensation reactions, providing a direct comparison with typical outcomes for reactions involving this compound.
| Reagent (Acceptor) | Enolate Source (Donor) | Catalyst/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | Heptan-3-one | NaOH | - | - | - | [10] |
| Methyl Vinyl Ketone | Acetone & Formaldehyde | Strong Acid (e.g., H₂SO₄) | 0.33 | 200 | High | [11] |
| Chalcone (B49325) | Acetophenone (B1666503) & Benzaldehyde (B42025) | NaOH (solid) | 0.17 | Room Temp | ~95 | [6] |
| Cyclohexenone | Furfural | Mg/Al mixed oxide | - | 80 | >95 (conversion) | [8] |
| Cyclohexane-1,2-dione | Acetone | K₂CO₃ / Acetone | Reflux | - | 65 | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for aldol condensations using the discussed reagents.
Protocol 1: Solvent-Free Synthesis of Chalcone
This protocol is adapted from the synthesis of chalcone derivatives via a solvent-free aldol condensation.[6]
Materials:
-
Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) pellets (1.0 eq)
-
Mortar and Pestle
-
95% Ethanol (B145695) (for recrystallization)
Procedure:
-
Combine acetophenone and the selected benzaldehyde derivative in a porcelain mortar.
-
Add NaOH pellets to the mixture.
-
Grind the mixture using the pestle for approximately 10 minutes. The reaction mixture will typically form a paste.[6]
-
Isolate the crude product by suction filtration after washing with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain the pure chalcone.
Protocol 2: Proline-Catalyzed Aldol Reaction of a Cyclic Ketone
This protocol describes a general procedure for the asymmetric aldol reaction between a cyclic ketone and an aldehyde, catalyzed by L-proline.[13][14][15]
Materials:
-
Cyclic Ketone (e.g., Cyclohexanone) (10 eq)
-
Aldehyde (1.0 eq)
-
L-Proline (10-30 mol%)
-
Dimethyl Sulfoxide (DMSO) or neat
Procedure:
-
In a reaction vessel, dissolve the aldehyde and L-proline in the cyclic ketone (which also serves as the solvent). If a co-solvent is used, add it at this stage.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can be extensive, often up to several days.[9][15]
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
General Aldol Condensation Workflow
The following diagram illustrates a typical workflow for performing and analyzing an aldol condensation reaction.
Caption: Experimental workflow for aldol condensation.
Logical Relationship of Alternative Reagents
This diagram shows the classification of alternatives to this compound based on their chemical structure.
Caption: Classification of alternative reagents.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. Aldol condensation between which of the following two compounds followed by dehydration gives methyl vinyl ketone? [allen.in]
- 3. quora.com [quora.com]
- 4. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
- 8. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 9. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldol condensation with reaction representation of heptan-3-one | Filo [askfilo.com]
- 11. US3928457A - Acid catalyzed, liquid phase preparation of methyl vinyl ketone - Google Patents [patents.google.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 15. pnas.org [pnas.org]
A Comparative Study on the Reactivity of (E)- and (Z)-Hept-3-en-2-one Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the geometric isomers of hept-3-en-2-one: (E)-hept-3-en-2-one and (Z)-hept-3-en-2-one. As α,β-unsaturated ketones, these compounds are versatile intermediates in organic synthesis. Understanding the influence of their stereochemistry on reaction rates and pathways is crucial for the rational design of synthetic routes and the development of novel chemical entities. This document summarizes the key differences in their reactivity, supported by established chemical principles, and provides detailed experimental protocols for their synthesis and a comparative kinetic analysis of a representative reaction.
Introduction to (E)- and (Z)-Hept-3-en-2-one
(E)- and (Z)-hept-3-en-2-one are isomers that differ in the spatial arrangement of the substituents around the carbon-carbon double bond. In the (E)-isomer (trans), the larger propyl and acetyl groups are on opposite sides of the double bond, leading to a more linear and sterically less hindered structure. Conversely, in the (Z)-isomer (cis), these groups are on the same side, resulting in increased steric strain. This fundamental structural difference is the primary determinant of their differential reactivity.
Comparative Reactivity Analysis
The reactivity of α,β-unsaturated ketones is characterized by two main electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4) of the double bond. Nucleophilic attack can occur at either site, leading to 1,2-addition or 1,4-addition (conjugate or Michael addition) products, respectively.[1] The preferred pathway is influenced by the nature of the nucleophile, reaction conditions, and the structure of the enone.
For this compound isomers, the key differentiating factor in their reactivity is steric hindrance.
Key Findings:
-
(E)-Hept-3-en-2-one: Due to its more linear and less sterically crowded structure, the β-carbon is more accessible to incoming nucleophiles. This generally leads to faster reaction rates in conjugate addition reactions.
-
(Z)-Hept-3-en-2-one: The proximity of the propyl group to the β-carbon and the acetyl group creates significant steric hindrance. This steric shield impedes the approach of nucleophiles to the β-carbon, resulting in slower reaction rates for conjugate additions compared to the (E)-isomer.[1]
Data Presentation
Table 1: Predicted Comparative Reactivity in Michael Addition
| Isomer | Structure | Steric Hindrance at β-Carbon | Predicted Relative Reaction Rate |
| (E)-Hept-3-en-2-one | Low | Faster | |
| (Z)-Hept-3-en-2-one | High | Slower |
Experimental Protocols
Detailed methodologies for the synthesis of both isomers and a protocol for a comparative kinetic study of a Michael addition reaction are provided below.
Synthesis of (E)-Hept-3-en-2-one
(E)-Hept-3-en-2-one can be synthesized via an aldol (B89426) condensation reaction between butanal and acetone (B3395972).
Materials:
-
Butanal
-
Acetone
-
10% Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of butanal (1 equivalent) in acetone (10 equivalents) is cooled to 0 °C in an ice bath.
-
A 10% aqueous solution of sodium hydroxide is added dropwise with stirring, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then neutralized with 1 M hydrochloric acid and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure (E)-hept-3-en-2-one.
Synthesis of (Z)-Hept-3-en-2-one
(Z)-Hept-3-en-2-one can be synthesized by the stereoselective partial hydrogenation of hept-3-yn-2-ol (B1657440) followed by oxidation. A common method for the first step involves the use of Lindlar's catalyst.[2]
Materials:
-
Hept-3-yn-2-ol
-
Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)
-
Hydrogen gas
-
Methanol
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane
-
Silica gel
Procedure:
Step 1: Hydrogenation of Hept-3-yn-2-ol to (Z)-Hept-3-en-2-ol
-
In a hydrogenation flask, dissolve hept-3-yn-2-ol (1 equivalent) in methanol.
-
Add Lindlar's catalyst (5 mol%) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).
-
The flask is evacuated and filled with hydrogen gas (balloon pressure).
-
The reaction is stirred vigorously under a hydrogen atmosphere and monitored by TLC or GC-MS until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to give crude (Z)-hept-3-en-2-ol.
Step 2: Oxidation to (Z)-Hept-3-en-2-one
-
To a solution of crude (Z)-hept-3-en-2-ol in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is then filtered through a pad of silica gel to remove the chromium salts.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to afford pure (Z)-hept-3-en-2-one.
Comparative Kinetic Study of Michael Addition using ¹H NMR Spectroscopy
This protocol describes a method to compare the reaction rates of the (E) and (Z) isomers of this compound with a model nucleophile, such as benzyl (B1604629) mercaptan (a thiol). The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the vinylic proton signals of the reactants.[3]
Materials:
-
(E)-Hept-3-en-2-one
-
(Z)-Hept-3-en-2-one
-
Benzyl mercaptan
-
Triethylamine (B128534) (as a catalyst)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Procedure:
-
Prepare two separate stock solutions in CDCl₃: one containing a known concentration of (E)-hept-3-en-2-one and an internal standard (e.g., mesitylene), and another identical solution with (Z)-hept-3-en-2-one.
-
In an NMR tube, place 0.5 mL of the (E)-isomer stock solution.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Add a catalytic amount of triethylamine followed by a stoichiometric amount of benzyl mercaptan to the NMR tube.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a period of 1-2 hours.
-
Repeat steps 2-5 for the (Z)-isomer stock solution under identical conditions.
-
The reaction rate is determined by integrating the signals of the vinylic protons of the this compound isomers relative to the internal standard over time. A plot of concentration versus time will allow for the determination of the initial reaction rates and the rate constants.
Visualizations
Reaction Pathway for Michael Addition
Caption: Generalized mechanism of a Michael addition reaction.
Experimental Workflow for Comparative Kinetic Study
Caption: Workflow for the comparative kinetic analysis of this compound isomers.
References
A Comparative Guide to DFT Studies on the Transition States of α,β-Unsaturated Ketone Reactions
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of α,β-unsaturated ketones at a molecular level is crucial for rational design and synthesis. While specific Density Functional Theory (DFT) studies on the transition states of "Hept-3-en-2-one" are not extensively documented in the reviewed literature, a wealth of information exists for structurally similar α,β-unsaturated ketones. This guide provides an objective comparison of DFT studies on the transition states of key reactions involving these compounds, supported by available computational data.
The reactivity of α,β-unsaturated ketones is primarily governed by their electrophilic nature at the β-carbon, making them susceptible to nucleophilic attack. DFT calculations have been instrumental in elucidating the intricate details of the transition states involved in these reactions, offering insights into reaction pathways, activation energies, and the influence of substituents. This guide will focus on three principal reaction types: Michael additions, nucleophilic additions of thiols, and cycloaddition reactions.
Michael Addition Reactions
The Michael addition is a fundamental carbon-carbon bond-forming reaction. DFT studies have been pivotal in understanding the stereoselectivity and the role of catalysts in these reactions.
Table 1: Comparison of DFT Functionals for Activation and Reaction Energies of Thiol Additions to α,β-Unsaturated Ketones (kcal/mol)
| Functional/Method | Basis Set | Reactant | Activation Energy (ΔG‡) | Reaction Energy (ΔH) | Reference |
| CBS-QB3 | - | Methyl vinyl ketone + MeS- | Benchmark | Benchmark | [1][2] |
| M06-2X | Large basis set | Substituted α,β-unsaturated ketones | Within 1 kcal/mol of CBS-QB3 | - | [1][2] |
| B2PLYP-D | 6-31+G | Substituted α,β-unsaturated ketones | Within 1 kcal/mol of CBS-QB3 | - | [1][2] |
| SCS-MP2 | 6-31+G | Substituted α,β-unsaturated ketones | Within 1 kcal/mol of CBS-QB3 | - | [1][2] |
| B3LYP | 6-311+G(d,p) | α,β-unsaturated ketones | Substantial inaccuracies noted | - | [1][2] |
Note: Specific values for this compound were not available. The data reflects general findings for substituted α,β-unsaturated ketones.
Experimental and Computational Protocols:
A common computational approach involves locating the transition state structure on the potential energy surface. The Synchronous Transit-Guided Quasi-Newton (STQN) method, particularly QST2 and QST3, is frequently employed for this purpose.[3] Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed to confirm that the transition state connects the reactants and products.[3]
For the Michael addition of thiols, a representative protocol involves:
-
Reactant and Product Optimization: The geometries of the α,β-unsaturated ketone, the thiol (or thiolate), and the resulting adduct are optimized.
-
Transition State Search: A transition state search is performed to locate the saddle point corresponding to the C-S bond formation.
-
Frequency Calculation: Vibrational frequency calculations are carried out to verify the nature of the stationary points (reactants and products have all real frequencies, while the transition state has exactly one imaginary frequency).
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate activation and reaction energies.[1][2] Solvation effects are often included using continuum models like the CPCM or SMD models.[1][2][4]
Nucleophilic Addition of Thiols
The addition of thiols to α,β-unsaturated ketones is a biologically relevant reaction, as it mimics the interaction of these compounds with cysteine residues in proteins. DFT studies have shed light on the factors influencing the reactivity and regioselectivity of these additions.
Substituent effects play a crucial role in the thermodynamics and kinetics of thiol additions. For instance, the addition of methanethiol (B179389) (MeSH) to α,β-unsaturated ketones becomes less exothermic with the presence of α-Me, β-Me, or β-Ph substituents on the C=C bond.[1][2] This is attributed to the stabilization of the substituted enone reactant through hyperconjugation or conjugation, which is more significant than the stabilization of the product.[1][2]
In solution, the activation free energy for the addition of a thiolate to a substituted enone is generally higher compared to the gas phase.[1][2] This is due to the greater solvation stabilization of the charged nucleophile compared to the more charge-delocalized transition state.
Cycloaddition Reactions
α,β-Unsaturated ketones can participate in various cycloaddition reactions, acting as either the diene or the dienophile. DFT calculations are essential for predicting the stereochemical and regiochemical outcomes of these reactions. For instance, in Diels-Alder reactions, the substitution of a carbon atom with a heteroatom like nitrogen or oxygen in the dienophile can lower the activation energy.[5]
Logical Workflow for a Typical DFT Study on Reaction Mechanisms
Caption: A typical workflow for the computational investigation of a reaction mechanism using DFT.
General Reaction Pathway for Michael Addition of a Thiolate
References
- 1. Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 4. comporgchem.com [comporgchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the GC-MS Quantification of (E/Z)-Hept-3-en-2-one Isomers
The accurate quantification of volatile carbonyl compounds, such as the (E) and (Z) isomers of Hept-3-en-2-one, is critical in fields ranging from flavor and fragrance analysis to environmental monitoring and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering high sensitivity and specificity.[1] However, the successful separation and quantification of closely related isomers hinge on the meticulous selection of the GC stationary phase and optimization of analytical parameters.
This guide provides a comparative analysis of two common types of capillary GC columns—a non-polar and a polar stationary phase—for the quantification of this compound isomers. It includes detailed experimental protocols and supporting data to aid researchers in method development and selection.
Comparison of GC Column Performance
The choice of stationary phase is the most critical factor in achieving chromatographic separation of isomers.[2] The principle of "like dissolves like" is a fundamental guide; polar compounds are best separated on polar columns.[3] this compound, containing a ketone functional group, is a polar molecule. The following table compares the performance of a standard non-polar column (Method A) with a polar polyethylene (B3416737) glycol (PEG or "wax") type column (Method B) for this analysis.
Table 1: Comparison of Analytical Methods for this compound Isomer Quantification
| Parameter | Method A: Non-Polar Column | Method B: Polar Column |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | Polyethylene Glycol (Wax-type) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Performance Metrics | ||
| Resolution (Rs) of (E/Z) isomers | < 1.0 (Co-elution or poor separation) | > 1.5 (Baseline separation) |
| Limit of Quantification (LOQ) | ~5 ng/mL | ~1 ng/mL |
| Linearity (R²) | > 0.99 | > 0.995 |
| Analysis Time | ~15 min | ~20 min |
| Recommendation | Not recommended for isomer-specific quantification. Suitable for total this compound analysis. | Recommended for accurate, isomer-specific quantification. |
As the data indicates, the polar "wax" column provides superior resolution, which is essential for the individual quantification of the (E) and (Z) isomers. The non-polar column fails to adequately separate the two isomers, leading to their co-elution and making individual quantification impossible.
Detailed Experimental Protocol (Method B)
This section details a robust protocol using Headspace Solid-Phase Microextraction (HS-SPME) for sample introduction, followed by GC-MS analysis on a polar stationary phase. HS-SPME is a solvent-free extraction technique well-suited for volatile compounds in complex matrices.[4]
Materials and Reagents
-
Standards: (E)-Hept-3-en-2-one and (Z)-Hept-3-en-2-one (if available, otherwise use a mixed standard).
-
Internal Standard (IS): 4-Methyl-2-pentanone or another suitable ketone not present in the sample.
-
Solvent: Methanol (B129727) (HPLC grade).
-
Sample Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of (E)-Hept-3-en-2-one, (Z)-Hept-3-en-2-one, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of working calibration standards by serial dilution of the stock solutions to cover the expected concentration range (e.g., 1 ng/mL to 200 ng/mL).
-
Sample Preparation:
-
Place 5 mL of the liquid sample (or a known weight of solid sample dissolved in 5 mL of water) into a 20 mL headspace vial.
-
Spike each calibration standard and sample with the internal standard to a final concentration of 50 ng/mL.
-
For matrix matching, use a blank matrix identical to the sample for preparing calibration standards.
-
HS-SPME Procedure
-
Incubation: Place the sample vial in an autosampler tray with an agitator and incubator. Equilibrate the sample at 60°C for 10 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C.
-
Desorption: Immediately transfer the fiber to the GC injector and desorb for 5 minutes at 250°C in splitless mode.
GC-MS Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Polar Wax-type column (e.g., DB-WAX, ZB-WAX plus), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: 250°C, Splitless mode (1 min).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes.
-
-
MS Transfer Line: 250°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
MS Quadrupole: 150°C.
-
Acquisition Mode:
-
Full Scan: m/z 35-250 (for initial identification).
-
Selected Ion Monitoring (SIM): For quantification, monitor the following ions (ions should be confirmed with pure standards). The molecular weight of this compound is 112.17 g/mol .[5]
-
This compound (E/Z): Quantifier ion: m/z 69; Qualifier ions: m/z 43, 112.
-
IS (4-Methyl-2-pentanone): Quantifier ion: m/z 58; Qualifier ions: m/z 43, 100.
-
-
Quantification
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Analysis: Calculate the concentration of each this compound isomer in the unknown samples using the linear regression equation derived from the calibration curve.
GC-MS Analytical Workflow
The following diagram illustrates the complete workflow for the quantification of this compound isomers, from sample preparation to final data analysis.
References
Spectroscopic Showdown: Differentiating Hept-3-en-2-one from its Saturated Analogue, Heptan-2-one
For Immediate Release
A comprehensive spectroscopic comparison guide has been developed to aid researchers, scientists, and drug development professionals in distinguishing between the α,β-unsaturated ketone, Hept-3-en-2-one, and its saturated counterpart, Heptan-2-one. This guide provides a detailed analysis of the key differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual aids to facilitate unambiguous identification.
The presence of a carbon-carbon double bond in conjugation with the carbonyl group in this compound introduces distinct electronic and structural features that are readily observable through various spectroscopic techniques. These differences serve as reliable diagnostic markers for differentiation.
Comparative Spectroscopic Data
The key distinguishing features between this compound and Heptan-2-one are summarized in the tables below, presenting a clear comparison of their spectroscopic data.
Table 1: Infrared (IR) Spectroscopy Data
| Spectroscopic Feature | This compound | Heptan-2-one | Rationale for Difference |
| C=O Stretch (cm⁻¹) | ~1685-1666 | ~1718[1] | Conjugation with the C=C double bond in this compound lowers the C=O stretching frequency due to resonance, which imparts more single-bond character to the carbonyl group. |
| C=C Stretch (cm⁻¹) | ~1640-1620 | Absent | This absorption is characteristic of the carbon-carbon double bond present only in this compound. |
| =C-H Stretch (cm⁻¹) | ~3040-3010 | Absent | This absorption corresponds to the stretching vibration of the vinylic C-H bonds in this compound. |
| sp³ C-H Stretch (cm⁻¹) | ~2960-2850 | ~2960-2850 | Both molecules possess sp³ hybridized C-H bonds in their alkyl chains, resulting in similar absorptions in this region. |
Table 2: ¹H NMR Spectroscopy Data
| Spectroscopic Feature | This compound (E-isomer) | Heptan-2-one | Rationale for Difference |
| Vinyl Protons (δ, ppm) | ~6.82 (dt) and ~6.08 (dt) | Absent | These signals are characteristic of the protons on the C=C double bond. The downfield shift is due to the deshielding effect of the double bond and the adjacent carbonyl group. |
| α-Protons (to C=O) (δ, ppm) | ~2.25 (q) | ~2.4 (t) | The α-protons in Heptan-2-one are adjacent to a simple carbonyl group, while in this compound, the protons on the ethyl group are adjacent to the double bond, resulting in a slightly different chemical environment. |
| Methyl Ketone Protons (δ, ppm) | ~2.23 (s) | ~2.1 (s) | The chemical shift of the methyl protons adjacent to the carbonyl is similar in both compounds but can be subtly influenced by the presence of conjugation. |
Table 3: ¹³C NMR Spectroscopy Data
| Spectroscopic Feature | This compound (Predicted) | Heptan-2-one (Predicted) | Rationale for Difference |
| Carbonyl Carbon (C=O) (δ, ppm) | ~198 | ~209 | The carbonyl carbon in the conjugated system is shielded relative to the saturated ketone due to resonance. |
| Vinyl Carbons (C=C) (δ, ppm) | ~145 and ~130 | Absent | These signals are indicative of the sp² hybridized carbons of the double bond in this compound. |
| α-Carbon (to C=O) (δ, ppm) | ~33 (CH₂) | ~44 (CH₂) | The chemical shift of the carbon adjacent to the carbonyl group is influenced by the electronic environment. |
| Methyl Carbon (of acetyl group) (δ, ppm) | ~27 | ~30 | The electronic environment of the methyl carbon is slightly different in the two molecules. |
Table 4: Mass Spectrometry (EI-MS) Data
| Spectroscopic Feature | This compound | Heptan-2-one | Rationale for Difference |
| Molecular Ion (M⁺˙) (m/z) | 112 | 114 | The molecular weight differs by 2 Da due to the presence of a double bond in this compound. |
| Key Fragment (m/z) | 97, 69, 55, 43 | 99, 71, 58, 43 | Fragmentation patterns differ significantly. Heptan-2-one undergoes a characteristic McLafferty rearrangement to give a prominent peak at m/z 58. This compound, being an α,β-unsaturated ketone, can undergo various cleavages, including loss of alkyl radicals and characteristic fragmentation related to the enone system. The base peak for (E)-Hept-3-en-2-one is often observed at m/z 55. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence and position of characteristic absorption bands corresponding to the functional groups present in the molecule.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Data Analysis: The chemical shifts (δ), signal integrations, and coupling patterns (for ¹H NMR) are analyzed to elucidate the structure of the molecule.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for these types of molecules.
-
Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the source.
-
Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺˙).
-
Fragmentation and Analysis: The energetic molecular ions fragment into smaller, characteristic ions. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight and to deduce the structure from the fragmentation pattern.
Logical Workflow for Spectroscopic Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and Heptan-2-one.
Figure 1. Logical workflow for spectroscopic differentiation.
This guide provides a robust framework for the spectroscopic differentiation of this compound and its saturated analogue, Heptan-2-one. By systematically applying these spectroscopic methods and interpreting the resulting data, researchers can confidently identify these compounds in various experimental settings.
References
Kinetic studies of "Hept-3-en-2-one" in conjugate addition reactions
A Comparative Guide to the Kinetics of Conjugate Addition Reactions: Featuring Hept-3-en-2-one and Alternatives
Conjugate addition, often referred to as the Michael addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction.[1] It involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[2][3] The electrophilicity of the β-carbon in the Michael acceptor is a key determinant of the reaction rate.
The general mechanism proceeds in three steps:
-
Deprotonation: A base removes an acidic proton from the Michael donor to form a nucleophile.[3][4]
-
Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated system.[3][4]
-
Protonation: The resulting enolate is protonated to yield the final product.[3][4]
References
Safety Operating Guide
Proper Disposal of Hept-3-en-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Hept-3-en-2-one, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Logistical Information
This compound is a flammable liquid and requires careful handling to mitigate risks.[1][2] All procedures involving the handling and disposal of this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against accidental splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, critical for risk assessment and proper handling.
| Property | Value | Source |
| UN Number | 1224 | Fisher Scientific SDS |
| Hazard Class | 3 (Flammable Liquid) | Fisher Scientific SDS |
| Packing Group | III | Fisher Scientific SDS |
| Molecular Formula | C₇H₁₂O | PubChem[2] |
| Molecular Weight | 112.17 g/mol | PubChem[2] |
| Flash Point | 120.00 °F (48.89 °C) | The Good Scents Company[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Step 1: Waste Collection
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The original container or a new, clean container made of appropriate material (e.g., glass or high-density polyethylene) should be used.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its flammable nature. List all components if it is a mixed waste stream.
Step 2: Waste Segregation and Storage
-
Incompatibility: this compound is incompatible with strong oxidizing agents.[1] Ensure that waste containing this chemical is not mixed with incompatible substances.
-
Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition. Flammable liquid waste should be stored in a dedicated flammable safety cabinet.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the vicinity.
-
Containment: For small spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the liquid.
-
Cleanup: Carefully collect the absorbent material and any contaminated items into a designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area.
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Hept-3-en-2-one
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper use of Hept-3-en-2-one, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Summary: this compound is classified as a flammable liquid and vapor.[1][2] It is known to cause skin and eye irritation and may also cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound:
| PPE Category | Item | Specification | Standard |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Required to protect against splashes. | Conforming to EN 166 (EU) or NIOSH (US).[4] |
| Hand Protection | Chemically Resistant Gloves | Nitrile rubber or other appropriate chemically resistant gloves are essential. Gloves must be inspected for degradation or punctures before use.[4] | Conforming to EU Directive 89/686/EEC and EN 374.[4] |
| Body Protection | Flame-Resistant Lab Coat | Must be worn over full-length pants and closed-toe shoes. | Not specified in search results. |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area, preferably a certified chemical fume hood.[3] If a fume hood is not available or ventilation is inadequate, a respirator with an organic vapor cartridge is necessary.[3] | NIOSH/MSHA or European Standard EN 149 approved.[5] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is critical to minimize the risk of exposure and accidents.
1. Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Ignition Sources: Ensure the work area is free from heat, sparks, open flames, and hot surfaces.[2][4] Use only non-sparking tools and explosion-proof equipment.[2][5]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and in good working order.[4]
2. Handling:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Grounding: When transferring the chemical, ground and bond all containers and receiving equipment to prevent static discharge.[2][4]
-
Dispensing: Pour slowly and carefully to avoid splashing.[3]
3. Post-Handling:
-
Decontamination: Thoroughly clean the work surface within the fume hood.
-
Doff PPE: Carefully remove PPE, avoiding contamination of skin. Gloves should be removed last.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including unused chemical and contaminated materials (e.g., absorbent pads, gloves), in a suitable, sealed, and clearly labeled container for disposal.[2][3]
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems.[6][7]
Quantitative Safety Data
| Parameter | Value | Reference |
| GHS Hazard Class | Flammable Liquid, Category 3 | [1] |
| Acute Oral Toxicity | Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Eye Damage/Irritation | Causes serious eye irritation. | [3] |
Note: No specific occupational exposure limits for this compound were identified in the search results.
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
